Deltasonamide 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClN6O4S2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDUVUWIYLENNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39ClN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deltasonamide 2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deltasonamide 2 is a potent and selective small-molecule inhibitor of phosphodiesterase delta (PDEδ), a chaperone protein that plays a crucial role in the cellular trafficking of KRas. By binding to the farnesyl-binding pocket of PDEδ, this compound disrupts the PDEδ-KRas interaction, leading to the mislocalization of KRas and subsequent inhibition of its oncogenic signaling pathways. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological and chemical processes.
Discovery and Rationale
This compound was developed as part of a research effort to create more potent and selective inhibitors of the PDEδ-KRas interaction, building upon earlier generations of inhibitors such as deltarasin and deltazinone. The design of the deltasonamide series was guided by a structure-based approach, aiming to maximize interactions within the farnesyl-binding pocket of PDEδ. A key publication by Martín-Gago, P., et al. in Angewandte Chemie International Edition detailed the development of this inhibitor chemotype, which is characterized by its ability to form up to seven hydrogen bonds with the target protein, resulting in picomolar affinity.[1] This high-affinity binding was designed to overcome the issue of rapid inhibitor release from PDEδ, a challenge observed with previous inhibitors.
Biological Activity and Signaling Pathway
This compound inhibits the proliferation of KRas-dependent cancer cells by disrupting the cellular localization of KRas. Normally, PDEδ binds to the farnesylated C-terminus of KRas, facilitating its transport from the endoplasmic reticulum and Golgi apparatus to the plasma membrane. Once at the plasma membrane, KRas can engage with its downstream effectors, such as Raf, leading to the activation of the MAPK signaling cascade and promoting cell growth and proliferation. By competitively binding to the farnesyl-binding pocket of PDEδ, this compound prevents the transport of KRas, causing it to accumulate on endomembranes and reducing its concentration at the plasma membrane. This mislocalization effectively attenuates KRas signaling.
KRas Signaling and Inhibition by this compound
Caption: The KRas signaling pathway and its inhibition by this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related compounds as reported in the primary literature.
| Compound | KD (nM) for PDEδ | IC50 (nM) for KRas-PDEδ interaction | Cellular Potency (µM) |
| Deltarasin | 38 | 90 | ~5-20 |
| Deltazinone | 8 | 25 | ~5-15 |
| This compound | 0.385 | 1.2 | ~1-5 |
Data compiled from Martín-Gago, P., et al. (2017). Angew. Chem. Int. Ed.
Total Synthesis of this compound
The total synthesis of this compound is a multi-step process involving the preparation of two key building blocks followed by their coupling and final modifications. The detailed experimental protocol is provided below.
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the total synthesis of this compound.
Detailed Experimental Protocols
The synthesis of this compound was carried out as described in the supporting information of Martín-Gago, P., et al. (2017). Angew. Chem. Int. Ed..
Synthesis of Intermediate 1 (N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-4-nitrobenzenesulfonamide):
-
To a solution of 4-((tert-butyldimethylsilyl)oxy)aniline (1.0 eq) in pyridine (0.2 M) at 0 °C, 4-nitrobenzenesulfonyl chloride (1.1 eq) was added portionwise.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The solvent was removed under reduced pressure.
-
The residue was dissolved in ethyl acetate and washed with 1 M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer was dried over Na2SO4, filtered, and concentrated.
-
The crude product was purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Intermediate 1.
Synthesis of Intermediate 2 (4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid):
-
To a solution of 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (0.1 M), di-tert-butyl dicarbonate (1.2 eq) and sodium bicarbonate (2.5 eq) were added.
-
The reaction mixture was stirred at room temperature for 16 hours.
-
The mixture was acidified with 1 M HCl to pH 2-3 and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to yield Intermediate 2.
Synthesis of this compound Precursor:
-
To a solution of Intermediate 2 (1.2 eq) in dichloromethane (0.1 M), HATU (1.3 eq) and DIPEA (3.0 eq) were added, and the mixture was stirred for 10 minutes.
-
A solution of Intermediate 1 (1.0 eq) in dichloromethane was then added, and the reaction was stirred at room temperature for 24 hours.
-
The reaction mixture was diluted with dichloromethane and washed with 1 M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer was dried over Na2SO4, filtered, and concentrated.
-
The crude product was purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected precursor.
Final Synthesis of this compound:
-
The protected precursor (1.0 eq) was dissolved in a 1:1 mixture of TFA and dichloromethane (0.1 M) and stirred at room temperature for 2 hours.
-
The solvent was removed under reduced pressure.
-
The residue was dissolved in THF (0.1 M), and TBAF (1 M in THF, 1.5 eq) was added. The mixture was stirred for 1 hour.
-
The solvent was evaporated, and the residue was purified by preparative HPLC to afford this compound.
Conclusion
This compound represents a significant advancement in the development of PDEδ inhibitors for targeting KRas-driven cancers. Its high affinity and selectivity, stemming from a well-rationalized structure-based design, make it a valuable tool for chemical biology and a promising lead for further drug development. The synthetic route, while multi-step, is robust and allows for the production of the molecule for further preclinical and potentially clinical investigation. This guide provides the foundational technical information necessary for researchers to synthesize, study, and potentially improve upon this important class of inhibitors.
References
The Role of Deltasonamide 2 in PDEδ Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Deltasonamide 2, a potent inhibitor of phosphodiesterase-δ (PDEδ), and its role in modulating oncogenic KRas signaling. By competitively binding to the hydrophobic pocket of PDEδ, this compound disrupts the trafficking of farnesylated KRas, leading to its mislocalization and subsequent inhibition of downstream signaling pathways. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular interactions and workflows.
Introduction to PDEδ and its Role in KRas Signaling
Ras proteins are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers.[1] Their function is contingent on their precise localization to the plasma membrane, a process facilitated by post-translational modifications, including farnesylation.[2][3] Phosphodiesterase-δ (PDEδ), also known as PDE6D, acts as a chaperone protein for farnesylated Ras, sequestering it from endomembranes and enabling its transport to the plasma membrane.[2][3] The interaction between KRas and PDEδ is therefore a crucial step for oncogenic Ras signaling.[4][5] Inhibition of this interaction presents a promising therapeutic strategy for cancers driven by KRas mutations.[5][6]
This compound: A High-Affinity PDEδ Inhibitor
This compound is a second-generation small-molecule inhibitor designed to target the farnesyl-binding pocket of PDEδ.[1][7] It exhibits a significantly higher affinity for PDEδ compared to earlier inhibitors like Deltarasin.[1] This high affinity is attributed to its ability to engage in seven hydrogen bonds within the binding pocket.[1]
Mechanism of Action
This compound competitively binds to the hydrophobic pocket of PDEδ, the same site that recognizes the farnesyl group of KRas.[1] This direct competition prevents PDEδ from binding to and solubilizing farnesylated KRas.[2][3] Consequently, KRas is no longer efficiently trafficked to the plasma membrane and instead becomes mislocalized to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[5] This mislocalization effectively abrogates downstream KRas signaling, leading to reduced proliferation and induction of apoptosis in KRas-dependent cancer cells.[1][5]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key binding affinity and cell-based potency data.
| Parameter | Value | Reference |
| Binding Affinity (KD) for PDEδ | 385 ± 52 pM | [1] |
Table 1: Binding Affinity of this compound for PDEδ.
| Cell Line | KRas Mutation Status | EC50 (µM) | Reference |
| DiFi | Wild-Type | 4.02 ± 1 | [1] |
| HT29 | Wild-Type | Not Affected | [1] |
Table 2: EC50 Values of this compound in Colorectal Cancer Cell Lines. Note: While the search results mention a shift to lower EC50 values for all CRC cell lines compared to Deltarasin, specific values for KRas mutant lines were not explicitly provided in the snippets.
Signaling Pathways and Experimental Workflows
KRas-PDEδ Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of PDEδ in KRas localization and signaling, and the mechanism of inhibition by this compound.
Caption: KRas-PDEδ signaling pathway and its inhibition by this compound.
General Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the cellular effects of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Methodologies
While detailed, step-by-step protocols for the synthesis and use of this compound are proprietary or require access to the primary literature, this section outlines the general principles of the key experiments cited.[1] this compound was synthesized in-house for the referenced studies.[1]
Cell Lines and Culture
Human colorectal cancer (CRC) cell lines with varying KRas mutation statuses (e.g., DiFi, HT29) are cultured under standard conditions.[1]
Cell Viability and Proliferation Assays
To assess the effect of this compound on cell growth, real-time cell analysis (RTCA) and viability assays are employed.[1]
-
Real-Time Cell Analysis (RTCA): Cells are seeded in specialized plates with microelectrodes. Cell adhesion and proliferation alter the electrical impedance, which is measured in real-time. Growth rates are calculated by integrating the area under the curve of impedance versus time.[1]
-
Viability Assay: After treatment with this compound for a defined period (e.g., 24 hours), cell viability can be assessed using dyes like 7-AAD, followed by flow cytometry.[1]
Apoptosis Assays
To determine if cell death occurs via apoptosis, cells are treated with this compound and then stained with markers of apoptosis, such as Annexin V and a viability dye (e.g., 7-AAD), followed by analysis using fluorescence-activated cell sorting (FACS).[1]
Co-immunoprecipitation
To confirm that this compound disrupts the KRas-PDEδ interaction within cells, co-immunoprecipitation can be performed.[8] Cell lysates are incubated with an antibody against KRas, and the resulting immunoprecipitate is analyzed by Western blotting for the presence of PDEδ.[8] A reduction in the amount of co-precipitated PDEδ in this compound-treated cells indicates inhibition of the interaction.[8]
Western Blot Analysis
To investigate the impact on downstream signaling, Western blotting is used to measure the levels of total and phosphorylated forms of key signaling proteins, such as ERK and AKT.[6] A decrease in the phosphorylated (active) forms of these proteins would indicate successful inhibition of the KRas signaling cascade.
Conclusion
This compound is a highly potent and specific inhibitor of the KRas-PDEδ interaction. Its picomolar binding affinity translates into effective disruption of KRas localization and downstream signaling, leading to anti-proliferative and pro-apoptotic effects in KRas-dependent cancer cells. While it represents a significant advancement in the development of indirect KRas inhibitors, challenges such as optimizing cytosolic availability and in vivo efficacy remain areas of active research.[7][9] The methodologies and data presented in this guide provide a solid foundation for further investigation and development of this compound and similar compounds as potential cancer therapeutics.
References
- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of recognition of farnesylated and methylated KRAS4b by PDEδ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Identification of a new inhibitor of KRAS-PDEδ interaction targeting KRAS mutant nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Anti-Cancer Activity of Deltasonamide 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial research findings on the anti-cancer properties of Deltasonamide 2, a potent small-molecule inhibitor of phosphodiesterase-δ (PDEδ). The focus of this document is to present the core scientific data, experimental methodologies, and the underlying mechanism of action as revealed in early-stage preclinical studies.
Quantitative Data Summary
This compound has demonstrated significant anti-proliferative and cytotoxic effects in human colorectal cancer (CRC) cell lines, particularly those harboring oncogenic KRas mutations. The compound's potency, as determined by half-maximal effective concentration (EC50) and cell viability assays, is summarized below.
| Cell Line | KRas Mutation Status | This compound EC50 (μM) for Growth Inhibition |
| DiFi | Wild-Type | 4.02 ± 1 |
| HT29 | Wild-Type | Not Affected |
Table 1: In vitro efficacy of this compound in human colorectal cancer cell lines. Data extracted from studies on the dose-dependent inhibition of proliferation and viability.[1]
Notably, CRC cell lines with oncogenic KRas mutations showed a higher sensitivity to this compound, indicated by lower EC50 values compared to wild-type cells.[1] The DiFi cell line, which lacks an oncogenic KRas mutation, exhibited a higher EC50 value, while the viability of the HT29 cell line was not significantly impacted by the inhibitor.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the anti-cancer activity of this compound.
1. Real-Time Cell Analysis (RTCA) for Growth Rate Determination
-
Objective: To measure the dose-dependent effect of this compound on the growth rate of colorectal cancer cell lines.
-
Procedure:
-
Colorectal cancer cell lines were seeded in appropriate culture plates.
-
Cells were treated with a concentration range of this compound (0.375–12 μM).[1] A DMSO control was used as a vehicle.
-
Cell proliferation was monitored in real-time over 60 hours using a specialized instrument that measures changes in electrical impedance as cells adhere and proliferate on the plate surface.
-
The area under the curve of the real-time cell analysis was integrated to determine the growth rates.
-
Growth rates were normalized to the DMSO control to calculate the percentage of inhibition.
-
EC50 values were determined by a sigmoidal curve fit of the growth rate data.[1]
-
2. Cell Viability and Apoptosis Assay
-
Objective: To quantify the effect of this compound on cell viability and apoptosis.
-
Procedure:
-
Cells were seeded in 6-well plates at a density of 2 × 10^5 cells per well.[1]
-
Cells were treated with varying concentrations of this compound (1–5 μM) for 24 hours.[1] DMSO was used as a vehicle control.
-
Following treatment, the supernatant containing detached, non-viable cells was collected.
-
Adherent cells were washed with PBS and then detached using Accutase™.
-
The detached cells were combined with the supernatant, centrifuged, and resuspended in PBS.
-
Cell viability was determined by staining with 7-Aminoactinomycin D (7-AAD), a fluorescent dye that selectively enters non-viable cells.
-
The percentage of 7-AAD positive (non-viable) cells was quantified using a LSR II flow cytometer.[1]
-
3. Western Blot Analysis for Phospho-Erk Response
-
Objective: To assess the impact of this compound on the KRas downstream signaling pathway, specifically the phosphorylation of Erk.
-
Procedure:
-
SW480 and HT29 cells were serum-starved for 16 hours.[1]
-
Cells were then incubated with this compound (5 or 10 μM) or a DMSO control for 90 minutes.[1]
-
Following incubation, cells were stimulated with 100 ng/mL of Epidermal Growth Factor (EGF) for 5 minutes to induce Erk phosphorylation.[1]
-
Cells were washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates was determined, and equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with primary antibodies specific for total Erk (tErk) and phosphorylated Erk (pErk). Tubulin was used as a loading control.
-
The membrane was then incubated with secondary antibodies, and the protein bands were visualized to determine the levels of pErk relative to tErk.
-
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action: Inhibition of the KRas-PDEδ Pathway
Oncogenic KRas proteins require localization to the plasma membrane to exert their proliferative and survival signals.[1] This localization is facilitated by the prenyl-binding protein PDEδ, which acts as a chaperone, transporting farnesylated KRas from endomembranes to the plasma membrane.[2][3] this compound competitively binds to the hydrophobic pocket of PDEδ, thereby inhibiting the interaction between PDEδ and KRas.[1] This disruption prevents the proper localization of KRas, leading to the suppression of downstream signaling cascades, such as the RAF/MEK/ERK and PI3K/AKT pathways, which ultimately results in reduced cancer cell proliferation and survival.[1][3]
Experimental Workflow: Cell Viability Assay
The following diagram illustrates the key steps in the cell viability assay used to assess the cytotoxic effects of this compound.
References
- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Deltasonamide 2 is a synthetic small-molecule inhibitor. As such, this document focuses on its chemical synthesis, mechanism of action, and biological activity, rather than a biosynthetic pathway, which is characteristic of natural products.
Introduction
This compound is a third-generation, high-affinity small-molecule inhibitor designed to disrupt the interaction between KRAS and its trafficking chaperone, phosphodiesterase δ (PDEδ).[1] Unlike its predecessors, Deltarasin and Deltazinone, the deltasonamide series of compounds were optimized for sub-nanomolar affinity and can largely withstand the Arl2-mediated ejection from the PDEδ binding pocket.[1] However, challenges related to cell penetration and metabolic stability have been noted, driving the development of further generations of inhibitors like the deltaflexins.[1][2][3] This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Inhibition of the KRAS-PDEδ Interaction
Mutated KRAS proteins are key drivers in many human cancers. For their signaling function, KRAS proteins must be localized to the plasma membrane. This localization is facilitated by the prenyl-binding protein PDEδ, which acts as a solubilizing factor for farnesylated KRAS in the cytoplasm, enabling its transport to and from the plasma membrane.
This compound competitively binds to the hydrophobic farnesyl-binding pocket of PDEδ.[4] This inhibition disrupts the KRAS-PDEδ interaction, leading to the mislocalization of KRAS from the plasma membrane to endomembranes. The subsequent reduction in active, membrane-associated KRAS leads to the downregulation of downstream oncogenic signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways, ultimately suppressing cancer cell growth and proliferation.[2]
Quantitative Data
The following tables summarize the reported in vitro and cellular activities of this compound and related compounds. Note that in some studies, "this compound" is used as a reference compound and may be denoted simply as compound 2 or 3 .
Table 1: Binding Affinity and Cellular Activity of PDEδ Inhibitors
| Compound | Binding Affinity (KD) | Cell Line | IC50 / EC50 | Reference |
| This compound | ~385 pM | - | - | [4] |
| This compound | - | Mia PaCa-2 | > 100 µmol/L | [2] |
| This compound | - | Primary Pancreatic (098, 099) | > 100 µmol/L | [2] |
| This compound | - | DiFi | 4.02 ± 1 µM (EC50) | [4] |
| Deltarasin | 38 ± 16 nM | DiFi | 8.92 ± 0.7 µM (EC50) | [4] |
| Compound 36l | 127 ± 16 nmol/L | Mia PaCa-2 | 6.3 ± 1.7 µmol/L | [2] |
Table 2: Apoptotic Activity of this compound in Mia PaCa-2 Cells
| Compound | Concentration | Apoptotic Rate | Reference |
| This compound | 50 µmol/L | 28.55% | [2] |
| This compound | 100 µmol/L | 38.32% | [2] |
| Compound 36l | 5 µmol/L | 19.42% | [2] |
| Compound 36l | 10 µmol/L | 31.22% | [2] |
| Compound 36l | 20 µmol/L | 54.28% | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
4.1. 2D Cell Viability Assay
This protocol is used to determine the dose-dependent effect of compounds on the viability of cancer cell lines.
-
Cell Plating: Plate Hs 578T, HCT-116, and HT29 cells in 96-well cell culture plates at a density of 500 cells/well. Allow cells to attach for 24 hours.[3]
-
Compound Addition: Add freshly thawed test compounds at the indicated concentrations. Use DMSO (0.1% v/v) as a vehicle control.[3]
-
Incubation: Incubate the plates for 72 hours.[3]
-
Viability Assessment: Assess cell viability using the alamarBlue reagent according to the manufacturer's instructions.[3]
-
Fluorescence Reading: Measure the fluorescence intensity with an excitation wavelength of 530 ± 10 nm and an emission wavelength of 590 ± 10 nm using a plate reader.[3]
4.2. Apoptosis Assay via Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following treatment with an inhibitor.
-
Cell Seeding: Seed 2 x 105 cells per well in 6-well plates.[4]
-
Treatment: Treat the cells with different concentrations of this compound or other inhibitors for 24 hours. Use DMSO as a vehicle control.[4]
-
Supernatant Collection: Collect the supernatant in FACS vials.[4]
-
Cell Detachment: Wash the cells with 1 mL PBS, then detach them using 0.5 mL Accutase™.[4]
-
Cell Collection: Resuspend the detached cells in 1 mL PBS, transfer them to the respective FACS vials, and centrifuge at 200 g for 5 minutes.[4]
-
Staining and Analysis: Stain the cells with apoptosis markers (e.g., Annexin V and Propidium Iodide) according to the manufacturer's protocol and analyze using a flow cytometer.
4.3. Co-Immunoprecipitation (Co-IP) Assay
This assay is used to verify the disruption of the KRAS-PDEδ interaction within cells.
-
Cell Treatment: Treat Mia PaCa-2 cells with the test compound (e.g., 20-50 µmol/L) or vehicle control.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-KRAS antibody or a control IgG overnight at 4°C.
-
Bead Binding: Add protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using a sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-PDEδ antibody to detect the amount of co-precipitated PDEδ.[2]
Chemical Synthesis Overview
The deltasonamides represent a class of bis-sulfonamide inhibitors. While a detailed step-by-step synthesis protocol for this compound is not provided in the referenced abstracts, the general approach for creating related inhibitors involves multi-step organic synthesis. For example, the synthesis of novel spiro-cyclic PDEδ inhibitors involved reacting substituted primary amines with 4-chlorobutyryl chloride to form an intermediate, which was then reacted with another intermediate to afford the final compounds.[2] A logical workflow for such a synthesis is depicted below.
References
- 1. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Binding Affinity of Deltasonamide 2 to PDEδ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Deltasonamide 2 to phosphodiesterase-δ (PDEδ), a critical interaction for the inhibition of oncogenic KRAS signaling. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.
Introduction to PDEδ and this compound
Ras proteins are key regulators of cellular signaling pathways, and their mutations are prevalent in many human cancers. The proper localization and signaling of Ras proteins, particularly KRAS, are dependent on the prenyl-binding protein PDEδ.[1] PDEδ acts as a solubilizing factor for farnesylated KRAS, facilitating its transport within the cytoplasm.[2] Consequently, inhibiting the PDEδ-KRAS interaction has emerged as a promising therapeutic strategy to combat KRAS-driven cancers.[3]
This compound is a potent small-molecule inhibitor of PDEδ. It competitively binds to the hydrophobic prenyl-binding pocket of PDEδ, thereby preventing the association of farnesylated KRAS.[1] This disruption leads to the mislocalization of KRAS and subsequent attenuation of its oncogenic signaling.[4] The high affinity of this compound for PDEδ is a key determinant of its efficacy.
Quantitative Binding Affinity Data
The binding affinity of various inhibitors to PDEδ has been quantified using several biophysical techniques. The dissociation constant (KD) is a common metric used to express binding affinity, with a lower KD value indicating a stronger interaction. The table below summarizes the reported KD values for this compound and other notable PDEδ inhibitors.
| Inhibitor | KD (Dissociation Constant) | Method | Reference |
| This compound | 385 ± 52 pM | Not Specified | [1] |
| Deltarasin | 38 ± 16 nM | Not Specified | [1][5] |
| Deltazinone 1 | 8 ± 4 nM | Not Specified | [6] |
| Compound 8 | 38 ± 17 nM | Not Specified | [7] |
| Compound 36l | 127 ± 16 nM | Fluorescence Anisotropy | [8] |
| PD3 | 0.491 µM | Fluorescence Polarization | [4] |
Experimental Protocols for Binding Affinity Determination
The determination of binding affinity between a protein and a small molecule inhibitor is fundamental in drug discovery. Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) are three widely used techniques for this purpose. Below are detailed, representative protocols for these methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[9]
Experimental Workflow:
Methodology:
-
Protein and Ligand Preparation:
-
Express and purify recombinant human PDEδ protein to >95% purity.
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a sufficient volume of assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).[10]
-
Dialyze the purified PDEδ protein against the assay buffer overnight at 4°C to ensure buffer matching.[11]
-
Determine the final concentrations of PDEδ and this compound accurately.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the PDEδ solution (typically 5-50 µM) into the sample cell of the calorimeter.[11]
-
Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.[11]
-
Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL each) with appropriate spacing to allow for a return to baseline.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.[12]
-
From the fit, determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can be calculated from these values.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the KD can be calculated.[13]
Experimental Workflow:
Methodology:
-
Preparation:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Prepare purified PDEδ protein in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 5.0).
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ buffer).
-
-
SPR Experiment:
-
Immobilize PDEδ onto the sensor chip surface using standard amine coupling chemistry.
-
Inject the different concentrations of this compound over the immobilized PDEδ surface and a reference surface (without PDEδ).
-
Monitor the association and dissociation phases in real-time.
-
Between each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[14]
-
From the fit, determine the association rate constant (kon), the dissociation rate constant (koff), and calculate the dissociation constant (KD = koff/kon).
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger molecule. In a competition assay format, a fluorescently labeled ligand (tracer) competes with an unlabeled inhibitor (this compound) for binding to the target protein (PDEδ).[5]
Experimental Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified PDEδ in a suitable assay buffer (e.g., PBS).
-
Synthesize or obtain a fluorescently labeled version of a known PDEδ ligand (the "tracer").
-
Prepare a serial dilution of this compound.
-
-
FP Assay:
-
In a microplate, add a fixed concentration of PDEδ and the fluorescent tracer to each well. The concentration of the tracer should be well below its KD for PDEδ.
-
Add the varying concentrations of this compound to the wells.
-
Include controls for the free tracer (no protein) and the fully bound tracer (no inhibitor).
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and KD of the fluorescent tracer.
-
PDEδ-KRAS Signaling Pathway and Inhibition by this compound
The diagram below illustrates the central role of PDEδ in the localization and signaling of KRAS, and how this compound disrupts this process.
In its active state, KRAS must be localized to the cell membrane to engage its downstream effectors. This localization is facilitated by PDEδ, which binds to the farnesyl group of KRAS in the cytoplasm, forming a soluble complex. This complex traffics to the cell membrane, where KRAS is released. This compound acts by binding with high affinity to the farnesyl-binding pocket of PDEδ, preventing the formation of the KRAS-PDEδ complex. This sequestration of PDEδ leads to the mislocalization of KRAS to endomembranes and a subsequent reduction in oncogenic signaling.[2]
Conclusion
This compound is a highly potent inhibitor of the PDEδ-KRAS interaction, exhibiting picomolar binding affinity. This strong binding is crucial for its ability to effectively disrupt KRAS signaling, making it a promising candidate for the development of targeted cancer therapies. The experimental protocols detailed in this guide provide a framework for the accurate determination of the binding affinities of this compound and other PDEδ inhibitors, which is essential for ongoing research and drug development efforts in this field. The visualization of the signaling pathway and experimental workflows further aids in understanding the mechanism of action and the scientific approach to its investigation.
References
- 1. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes: Using Deltasonamide 2 in in vitro Cancer Models
Introduction
Deltasonamide 2 is a potent small-molecule inhibitor of the protein-protein interaction between farnesylated Ras proteins and phosphodiesterase-δ (PDEδ).[1] In cancer cells with oncogenic KRas mutations, signal transduction is dependent on the localization of KRas to the plasma membrane.[1] PDEδ acts as a chaperone, binding to the farnesyl tail of KRas and trafficking it through the cytoplasm to the cell membrane.[1][2][3] By competitively binding to the hydrophobic, farnesyl-binding pocket of PDEδ, this compound disrupts this transport, leading to the mislocalization of KRas, impaired downstream signaling, and consequently, reduced proliferation and survival of KRas-dependent cancer cells.[1][4] These application notes provide an overview and protocols for utilizing this compound to study its anti-cancer effects in in vitro models.
Mechanism of Action: KRas Trafficking and Inhibition
The primary mechanism of this compound involves the inhibition of the KRas-PDEδ interaction. This disrupts the spatial organization of KRas, preventing its accumulation at the plasma membrane where it would normally activate downstream pro-proliferative signaling cascades such as the RAF/MEK/ERK pathway.[1][4][5]
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent growth-inhibitory effects, particularly in cancer cell lines harboring oncogenic KRas mutations. The half-maximal effective concentration (EC50) values are generally lower in KRas-mutant lines compared to KRas wild-type lines.[1]
| Cell Line | Cancer Type | KRas Status | EC50 (µM) for Growth Rate Inhibition |
| HCT-116 | Colorectal | G13D Mutant | ~1.5 - 2.0 |
| Hke3 | Colorectal | G13D Mutant | ~1.5 - 2.0 |
| Hkh2 | Colorectal | Wild-Type (isogenic) | ~2.0 |
| SW480 | Colorectal | G12V Mutant | ~2.5 |
| DiFi | Colorectal | Wild-Type | 4.02 ± 1.0 |
| HT29 | Colorectal | Wild-Type | Not significantly affected |
Table 1: Summary of this compound efficacy in a panel of human colorectal cancer cell lines. Data is derived from growth rate inhibition assays performed over 60 hours.[1]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound on cancer cell lines in vitro.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is used to determine the effect of this compound on cancer cell proliferation and viability. A real-time cell analysis (RTCA) system can be used to measure growth rate, while a viability stain like 7-AAD can be used for endpoint analysis of cell death.[1]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach for 24 hours.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from approximately 0.375 µM to 12 µM.[1] Include a DMSO-only well as a vehicle control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubation: Incubate the plates for the desired time period (e.g., 60-72 hours).[1][2]
-
Viability Assessment (Endpoint):
-
Using alamarBlue: Add alamarBlue reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[2] Read the fluorescence intensity using a plate reader.
-
Using 7-AAD Staining: Harvest cells, wash with PBS, and stain with 7-Aminoactinomycin D (7-AAD). Analyze the percentage of 7-AAD positive (dead) cells via flow cytometry.[1]
-
-
Data Analysis: Normalize the results to the DMSO control. Plot the normalized viability against the log of the drug concentration and use non-linear regression to calculate the IC50 or EC50 value.[1][6]
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound. It uses flow cytometry to detect apoptotic cells after treatment.
Methodology:
-
Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-5 µM) or a DMSO vehicle control for 24 hours.[1]
-
Cell Harvesting:
-
Collect the supernatant from each well into a FACS tube.
-
Wash the adherent cells with 1 mL of PBS.
-
Detach the cells using a gentle dissociation reagent like Accutase.[1]
-
Combine the detached cells with the corresponding supernatant in the FACS tube.
-
-
Washing: Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.[1]
-
Staining: Resuspend the cells in an appropriate binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) or with 7-AAD according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). Deltarasin, a similar PDEδ inhibitor, has been shown to induce apoptosis, which is characterized by an increase in Annexin V-positive cells.[4]
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the KRas downstream signaling pathway, specifically by measuring the phosphorylation of ERK (p-ERK).
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and grow to ~80% confluency.
-
Serum starve the cells for 16 hours to reduce basal signaling.[1]
-
Pre-incubate the cells with this compound (e.g., 5 or 10 µM) for 90 minutes.[1]
-
Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 5 minutes to induce the signaling cascade.[1]
-
-
Lysis and Protein Quantification:
-
Immediately wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. A reduction in the p-ERK/total-ERK ratio in this compound-treated cells indicates successful inhibition of the KRas downstream pathway.[1][3]
References
- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of KRas Signaling Using Deltasonamide 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRas is a frequently mutated oncogene that plays a critical role in driving tumor progression and resistance to therapy. The development of inhibitors that target KRas signaling is a major focus of cancer research. Deltasonamide 2 is a potent and selective inhibitor of phosphodiesterase-δ (PDEδ), a chaperone protein that facilitates the trafficking and localization of farnesylated proteins, including KRas, to the plasma membrane. By inhibiting PDEδ, this compound disrupts KRas localization and subsequently attenuates its downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
These application notes provide a detailed protocol for utilizing this compound to investigate its effects on KRas signaling in cancer cell lines using Western blot analysis. This powerful technique allows for the sensitive detection and quantification of changes in the phosphorylation status and total protein levels of key components of the KRas signaling network.
Data Presentation
The following table summarizes the reported half-maximal effective concentration (EC50) values of this compound in various human colorectal cancer (CRC) cell lines, providing a reference for determining appropriate treatment concentrations.
| Cell Line | KRas Mutation Status | This compound EC50 (µM) |
| SW480 | KRas G12V | 1.24 ± 0.06 |
| HCT-116 | KRas G13D | Not explicitly stated, but showed comparable EC50 to Hke3 and Hkh2 |
| Hke3 | Isogenic to HCT-116 with WT KRas | Not explicitly stated, but showed comparable EC50 to HCT-116 and Hkh2 |
| Hkh2 | Isogenic to HCT-116 with WT KRas | Not explicitly stated, but showed comparable EC50 to HCT-116 and Hke3 |
| DiFi | Wild-type KRas | 4.02 ± 1 |
| HT29 | Wild-type KRas (B-Raf V600E) | Not affected by inhibitor |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cell lines with known KRas mutation status (e.g., SW480, HCT-116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Starvation (Optional but Recommended): Once cells reach the desired confluency, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Add serum-free medium and incubate for 16-24 hours. This step helps to reduce basal signaling activity.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in serum-free or complete medium to the desired final concentrations (e.g., 5 µM or 10 µM). A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Incubation: Treat the serum-starved cells with the this compound-containing medium for a predetermined time. A 90-minute incubation has been shown to be effective for observing effects on p-ERK. Time-course experiments may be necessary to determine the optimal treatment duration for other signaling molecules.
-
Stimulation (Optional): To investigate the inhibitory effect of this compound on growth factor-induced signaling, stimulate the cells with a growth factor such as epidermal growth factor (EGF) at a concentration of 100 ng/mL for 5-10 minutes prior to cell lysis.
-
Control Wells: Include appropriate controls, such as a vehicle control (DMSO treated) and an untreated control.
Protein Extraction (Cell Lysis)
-
Preparation: Place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis Buffer Addition: Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer to each well. A common RIPA buffer recipe is:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add fresh protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, and a commercially available inhibitor cocktail) immediately before use.
-
-
Cell Lysis: Scrape the adherent cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% gradient or a 10% polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system is commonly used, and the transfer is typically performed at 100V for 1 hour or overnight at a lower voltage in a cold room.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Blocking is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions include:
-
Phospho-ERK1/2 (Thr202/Tyr204): 1:1000
-
Total ERK1/2: 1:1000
-
Phospho-Akt (Ser473): 1:1000
-
Total Akt: 1:1000
-
Phospho-MEK1/2: 1:1000
-
Total MEK1/2: 1:1000
-
Total KRas: 1:1000
-
GAPDH or β-actin (loading control): 1:5000 - 1:10000
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed with a different primary antibody. It is recommended to probe for phosphorylated proteins first, then strip and re-probe for the corresponding total protein.
Mandatory Visualization
Caption: KRas signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Application Notes and Protocols for Förster Resonance Energy Transfer (FRET) Assays Utilizing Deltasonamide 2
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Deltasonamide 2 in Förster Resonance Energy Transfer (FRET) assays to investigate the PDE6D/K-Ras interaction and its subsequent effect on K-Ras signaling.
Introduction
This compound is a small molecule inhibitor that targets the interaction between prenyl-binding protein phosphodiesterase 6 delta subunit (PDE6D) and farnesylated K-Ras. This interaction is crucial for the proper trafficking and plasma membrane localization of K-Ras, a key signaling protein frequently mutated in cancer. By disrupting the PDE6D/K-Ras complex, this compound can inhibit the oncogenic signaling of mutant K-Ras. FRET-based assays are powerful tools to study this protein-protein interaction in living cells and to quantify the inhibitory effect of compounds like this compound.
The protocols described herein focus on a "nanoclustering-FRET" assay, which measures the spatial proximity of fluorescently tagged K-Ras proteins at the plasma membrane. Inhibition of the PDE6D/K-Ras interaction by this compound is expected to reduce K-Ras nanoclustering and, consequently, the FRET signal.
Quantitative Data Summary
The following table summarizes the comparative inhibitory activities of this compound and other relevant compounds from published studies. This data is crucial for designing experiments and interpreting results.
| Compound | In Vitro Affinity (Kd) | Cellular K-Ras Nanoclustering-FRET Assay (IC50) | Fold Difference (Cellular IC50 vs. In Vitro Kd) | Fold Difference (Cellular Inhibition vs. In Cellulo On-Target Activity) |
| This compound | High Nanomolar to Low Micromolar (estimated) | Micromolar range | 650- to 1300-fold | 12- to 25-fold[1] |
| Deltaflexin-1 | 3.61 ± 0.02 μM | 1.65 ± 0.95 μM[1] | ~1 | 7- to 11-fold[1] |
| Deltarasin | Not specified | 0.7 ± 0.4 μM[1] | Not specified | Not specified |
Note: The provided data for this compound highlights a significant difference between its in vitro affinity and its activity in a cellular context, which can be attributed to factors such as cell permeability and off-target effects.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of the K-Ras signaling pathway.
Experimental Protocols
Cell Culture and Transfection for K-Ras Nanoclustering-FRET Assay
Objective: To prepare cells expressing fluorescently tagged K-Ras for FRET analysis.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids: pmGFP-K-RasG12V (donor) and pmCherry-K-RasG12V (acceptor)[1]
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well plates or 35 mm glass-bottom dishes
Protocol:
-
Seed HEK293 cells in 6-well plates or glass-bottom dishes at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. A 1:1 ratio of donor to acceptor plasmid is recommended for optimal FRET.
-
Add the transfection complexes to the cells and incubate for 24-48 hours to allow for protein expression.
-
Prior to imaging, replace the culture medium with fresh, phenol red-free medium to reduce background fluorescence.
Treatment with this compound
Objective: To treat the transfected cells with this compound to assess its effect on K-Ras nanoclustering.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Transfected cells from Protocol 1
-
DMSO (vehicle control)
Protocol:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Aspirate the medium from the transfected cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 4, 12, or 24 hours).
FRET Imaging and Analysis
Objective: To acquire fluorescence images and quantify the FRET efficiency.
Materials:
-
Inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets for mGFP (donor) and mCherry (acceptor).
-
Image analysis software (e.g., ImageJ/Fiji with FRET plugins, or commercial software).
Protocol:
-
Image Acquisition:
-
Place the dish with treated cells on the microscope stage.
-
Acquire images in three channels:
-
Donor Channel: Excite with ~488 nm laser and collect emission at ~500-550 nm (for mGFP).
-
Acceptor Channel: Excite with ~561 nm laser and collect emission at ~580-650 nm (for mCherry).
-
FRET Channel: Excite with the donor excitation wavelength (~488 nm) and collect emission at the acceptor emission wavelength range (~580-650 nm).
-
-
Ensure that the images are not saturated and that the exposure times are consistent across all conditions.
-
-
Image Analysis (Sensitized Emission Method):
-
Select regions of interest (ROIs) corresponding to the plasma membrane of individual cells.
-
Measure the mean fluorescence intensity in each of the three channels for each ROI.
-
Calculate the corrected FRET (FRETc) or a normalized FRET index (N-FRET) to account for spectral bleed-through. The exact formula will depend on the specific filter sets and fluorophores used and should be determined by control experiments (donor-only and acceptor-only expressing cells). A common approach is to calculate a normalized FRET value:
-
N-FRET = (FRET intensity - a * Donor intensity - b * Acceptor intensity) / sqrt(Donor intensity * Acceptor intensity)
-
Where 'a' and 'b' are bleed-through coefficients determined from control samples.
-
-
-
Data Interpretation:
-
A decrease in the N-FRET value in this compound-treated cells compared to the vehicle control indicates a reduction in K-Ras nanoclustering.
-
Plot the N-FRET values against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the FRET assay workflow.
Troubleshooting
-
Low FRET Signal:
-
Optimize the donor-to-acceptor plasmid ratio during transfection.
-
Ensure the chosen fluorophores are appropriate for FRET (e.g., mGFP and mCherry are a suitable pair).
-
Check the expression levels and localization of the fluorescently tagged proteins.
-
-
High Background Fluorescence:
-
Use phenol red-free medium for imaging.
-
Optimize imaging settings (e.g., reduce exposure time, use appropriate background subtraction).
-
-
Cell Toxicity:
-
Perform a cell viability assay to determine the cytotoxic concentration range of this compound.
-
Reduce the incubation time with the compound.
-
By following these detailed application notes and protocols, researchers can effectively utilize FRET assays with this compound to investigate the PDE6D/K-Ras interaction and advance the development of novel cancer therapeutics.
References
Application Notes and Protocols: Investigating Deltasonamide 2 in Combination with KRas Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including colorectal, pancreatic, and non-small cell lung cancers. The KRas protein, a small GTPase, functions as a molecular switch in signaling pathways that regulate cell proliferation, survival, and differentiation. For decades, direct inhibition of oncogenic KRas was considered an insurmountable challenge. Deltasonamide 2 is a high-affinity small molecule inhibitor of phosphodiesterase-δ (PDEδ), a protein that acts as a chaperone for farnesylated KRas, facilitating its transport to and localization at the plasma membrane, a prerequisite for its signaling activity.[1][2] By binding to the hydrophobic prenyl-binding pocket of PDEδ, this compound disrupts the KRas-PDEδ interaction, leading to mislocalization of KRas and subsequent inhibition of its downstream signaling pathways.[1][3]
While inhibitors targeting the KRas pathway, such as MEK and EGFR inhibitors, have shown clinical activity, their efficacy is often limited by intrinsic and acquired resistance mechanisms. A common mechanism of resistance to MAPK pathway inhibition is the feedback reactivation of upstream signaling, often involving receptor tyrosine kinases (RTKs) like EGFR.[4][5][6][7][8] This has led to the exploration of combination therapies to achieve more potent and durable anti-tumor responses.
These application notes provide a scientific rationale and detailed protocols for investigating the therapeutic potential of this compound in combination with other KRas pathway inhibitors, specifically MEK and EGFR inhibitors. While direct preclinical or clinical data for these specific combinations are not yet available, the following protocols offer a robust framework for researchers to explore their synergistic potential.
Mechanism of Action and Rationale for Combination Therapy
This compound: A KRas Trafficking Inhibitor
This compound is a potent inhibitor of the KRas-PDEδ interaction.[1] This interaction is crucial for the proper localization of farnesylated KRas to the plasma membrane. By competitively binding to the farnesyl-binding pocket of PDEδ, this compound prevents the chaperoning of KRas, leading to its sequestration in the cytoplasm and a reduction in its signaling output through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[1][3] This targeted disruption of KRas trafficking offers a unique mechanism to inhibit oncogenic KRas signaling.
Combination with MEK Inhibitors (e.g., Trametinib, Selumetinib)
MEK1 and MEK2 are dual-specificity kinases that are central components of the MAPK signaling cascade, acting directly downstream of RAF and upstream of ERK.[9][10] Inhibitors like trametinib and selumetinib are allosteric inhibitors of MEK1/2, preventing the phosphorylation and activation of ERK.[9][11] However, the efficacy of MEK inhibitors as monotherapy in KRAS-mutant cancers has been modest.[9] This is partly due to a feedback mechanism where the inhibition of the MAPK pathway leads to the activation of upstream RTKs, which in turn can reactivate the pathway.[7][12]
Rationale for Combination: Combining this compound with a MEK inhibitor offers a vertical inhibition strategy. This compound reduces the amount of active KRas at the plasma membrane, thereby dampening the input into the MAPK pathway. The MEK inhibitor then blocks the signal further downstream. This dual blockade could potentially lead to a more profound and sustained inhibition of ERK signaling and prevent or delay the development of resistance.
Combination with EGFR Inhibitors (e.g., Cetuximab, Panitumumab)
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling through pathways including the RAS-RAF-MEK-ERK cascade. In colorectal cancers, anti-EGFR antibodies like cetuximab and panitumumab are used to treat patients with wild-type KRAS.[13][14] In KRAS-mutant tumors, these agents are ineffective as the downstream signaling is constitutively active. However, recent studies have shown that inhibition of downstream effectors like MEK can lead to a feedback activation of EGFR signaling.[4][6][8]
Rationale for Combination: In the context of this compound treatment, where KRas signaling is suppressed, a similar feedback activation of EGFR could occur, limiting the therapeutic efficacy. Co-administration of an EGFR inhibitor could block this escape mechanism. This is particularly relevant in colorectal cancer where EGFR signaling is a dominant resistance pathway.[5][8] By simultaneously targeting KRas trafficking with this compound and blocking the feedback loop with an EGFR inhibitor, a synergistic anti-tumor effect may be achieved.
Data Presentation
The following tables summarize the single-agent activity of this compound in various colorectal cancer cell lines and provide templates for presenting data from combination studies.
Table 1: Single-Agent Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | KRas Mutation | EC50 (µM) for Cell Viability |
| HCT-116 | G13D | Not explicitly stated, but sensitive |
| SW480 | G12V | Not explicitly stated, but sensitive |
| LoVo | G13D | Not explicitly stated, but sensitive |
| DiFi | WT | 4.02 ± 1 |
| HT29 | WT | Not affected |
Data compiled from a study on the effect of PDEδ inhibitors on colorectal cancer cell lines.[1] The study demonstrated sensitivity in KRas mutant cell lines, with specific EC50 values provided for some lines.
Table 2: Template for Combination of this compound and MEK Inhibitor (e.g., Trametinib) in a KRas Mutant Cell Line (e.g., HCT-116)
| This compound (µM) | Trametinib (nM) | % Inhibition (Single Agent) | % Inhibition (Combination) | Combination Index (CI) |
| Concentration 1 | 0 | N/A | N/A | |
| Concentration 2 | 0 | N/A | N/A | |
| 0 | Concentration A | N/A | N/A | |
| 0 | Concentration B | N/A | N/A | |
| Concentration 1 | Concentration A | N/A | ||
| Concentration 2 | Concentration B | N/A |
The Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol describes how to assess the synergistic effects of this compound in combination with a MEK or EGFR inhibitor on the viability of cancer cell lines.
Materials:
-
KRas mutant cancer cell lines (e.g., HCT-116, SW480, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., Trametinib) or EGFR inhibitor (e.g., Cetuximab) (stock solutions in appropriate solvent)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug (MEK or EGFR inhibitor) in complete medium. Also, prepare combinations of both drugs at constant and non-constant ratios.
-
Treatment: Remove the medium from the wells and add the medium containing the single agents or drug combinations. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate the half-maximal inhibitory concentration (IC50) for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[15][16][17][18]
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of the drug combinations on key proteins in the KRas signaling pathway.
Materials:
-
KRas mutant cancer cell lines
-
6-well cell culture plates
-
This compound and combination drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the combination drug, or the combination at desired concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.[19][20][21][22][23]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-ERK) and a loading control (e.g., anti-GAPDH).
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another KRas pathway inhibitor using a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
KRas mutant cancer cell line
-
Matrigel (optional)
-
This compound and combination drug formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[24][25]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).[26][27]
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a fixed duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki-67, or western blot analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically compare the tumor growth between the different groups to determine the efficacy of the combination therapy.
Visualizations
Caption: KRas signaling pathway and points of inhibition.
Caption: Experimental workflow for combination studies.
References
- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feedback activation of EGFR/wild-type RAS signaling axis limits KRASG12D inhibitor efficacy in KRASG12D-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 9. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mechanism-of-mek-inhibition-determines-efficacy-in-mutant-kras-versus-braf-driven-cancers - Ask this paper | Bohrium [bohrium.com]
- 11. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 12. Inhibition of MEK, a canonical KRAS pathway effector in KRAS mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Frontiers | Distinguishing Features of Cetuximab and Panitumumab in Colorectal Cancer and Other Solid Tumors [frontiersin.org]
- 15. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 16. 2. Cell viability assay [bio-protocol.org]
- 17. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 18. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ichorlifesciences.com [ichorlifesciences.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Deltasonamide 2 in Diverse Cell Lines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Deltasonamide 2, a potent small molecule inhibitor of the PDEδ/KRas interaction, across various cancer cell lines. Detailed protocols for cell viability assays, data analysis, and the underlying scientific context are presented to ensure reproducible and accurate results. Furthermore, this guide includes visual representations of the relevant signaling pathway and experimental workflow to facilitate a deeper understanding of the methodology.
Introduction
This compound is a novel small molecule inhibitor that targets the interaction between phosphodiesterase-δ (PDEδ) and KRas.[1][2] PDEδ acts as a chaperone for farnesylated KRas, facilitating its transport to the cell membrane, a critical step for its oncogenic signaling.[3][4] By binding to the hydrophobic pocket of PDEδ, this compound disrupts this interaction, leading to the mislocalization of KRas and subsequent inhibition of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT cascades.[1][5] This mechanism makes this compound a promising therapeutic candidate for cancers harboring KRas mutations.
The IC50 value is a critical parameter for evaluating the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. This application note details a robust and widely used method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine the IC50 of this compound in various cancer cell lines.
Signaling Pathway of this compound
This compound inhibits the trafficking of KRas to the plasma membrane by binding to PDEδ. This disruption prevents the activation of downstream effector pathways crucial for cancer cell proliferation and survival.
Figure 1: Mechanism of action of this compound in the KRas signaling pathway.
Experimental Protocol: Determining IC50 using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Materials
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., colorectal, pancreatic, lung)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Figure 2: Workflow for determining the IC50 of this compound using the MTT assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest logarithmically growing cells and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[6] The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
Day 2: Treatment with this compound
-
Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range for initial experiments could be from 0.01 µM to 100 µM, with 2-fold or 3-fold serial dilutions.[7]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
Incubate the plate for the desired treatment period (typically 48 or 72 hours).
Day 4 or 5: MTT Assay
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
IC50 Determination: The IC50 value is the concentration of this compound that results in 50% cell viability. This can be determined by non-linear regression analysis of the dose-response curve using software such as GraphPad Prism or R.[8]
Data Presentation: IC50 Values of this compound
The following table summarizes the reported EC50 (a measure of potency similar to IC50) values for this compound in various human colorectal cancer cell lines.
| Cell Line | KRas Mutation Status | EC50 (µM) |
| HCT-116 | G13D | Not explicitly stated, but sensitive |
| SW480 | G12V | Not explicitly stated, but sensitive |
| DiFi | Wild-Type | 4.02 ± 1 |
| HT29 | Wild-Type | Not affected |
Data sourced from a study on PDEδ inhibition in human colorectal cancer cell lines.[1] The study used a real-time cell analysis (RTCA) method to determine EC50 values, which are comparable to IC50 values in this context.
Conclusion
This application note provides a detailed protocol for determining the IC50 of this compound in various cell lines using the MTT assay. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the potency of this promising anti-cancer compound. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual aid to the scientific principles and practical steps involved. Accurate determination of IC50 values is a cornerstone of preclinical drug development, providing essential information for further investigation into the therapeutic potential of this compound.
References
- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. IC50 Analysis and MTT viability assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Cell Permeability of Deltasonamide 2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low cell permeability of Deltasonamide 2, a potent PDEδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its cell permeability a concern?
This compound is a high-affinity, small-molecule inhibitor of phosphodiesterase δ (PDEδ).[1] PDEδ acts as a trafficking chaperone for KRas, a key signaling protein implicated in various cancers.[2][3] By inhibiting PDEδ, this compound disrupts KRas localization and signaling, offering a potential therapeutic strategy. However, the efficacy of this compound in cellular and in vivo models can be limited by its inherently low cell permeability, which restricts its ability to reach its intracellular target.[3][4]
Q2: What are the primary reasons for the low cell permeability of compounds like this compound?
The low cell permeability of potent inhibitors like Deltasonamides can be attributed to their physicochemical properties. These compounds may have a low partitioning coefficient, indicating poor lipid solubility, which hinders their ability to cross the lipid bilayer of the cell membrane.[3][4]
Q3: What general strategies can be employed to improve the cell permeability of this compound?
There are several established strategies to enhance the cellular uptake of compounds with low permeability:
-
Prodrug Approach: This involves chemically modifying this compound into an inactive or less active form (a prodrug) that has improved permeability. Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active this compound.[5][6][7]
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles can facilitate its entry into cells.[8] Polymeric nanoparticles, for instance, can protect the drug and improve its delivery efficiency.[8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and potentially their ability to cross cell membranes.[9][10][11][12]
-
-
Structural Modification:
-
Addition of Cell-Penetrating Moieties: Attaching a cell-penetration group to the this compound structure can enhance its uptake. This approach has been explored with other PDEδ inhibitors like "Deltaflexins".[4]
-
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| Low cellular activity of this compound despite high in vitro potency. | Poor cell permeability is limiting the intracellular concentration of the inhibitor. | 1. Verify Permeability: Conduct a cell permeability assay (e.g., PAMPA or Caco-2) to quantify the extent of the permeability issue. 2. Increase Concentration: As a preliminary test, determine if increasing the external concentration of this compound leads to a corresponding increase in the desired cellular effect. Be mindful of potential off-target effects at higher concentrations. 3. Explore Permeabilizing Agents: In initial experiments, a brief co-incubation with a low concentration of a mild detergent or a solvent like DMSO may temporarily increase membrane permeability and indicate if intracellular access is the primary issue. Note that this is not a long-term solution for therapeutic applications. |
| Inconsistent results in cellular assays. | Variability in cell health, density, or passage number can affect membrane integrity and permeability. | 1. Standardize Cell Culture Conditions: Ensure consistent cell seeding densities, growth media, and passage numbers for all experiments. 2. Monitor Cell Monolayer Integrity: For permeability assays using cell monolayers (e.g., Caco-2), regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell barrier. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility can be a contributing factor to low apparent permeability. | 1. Solubility Assessment: Determine the aqueous solubility of this compound under your experimental conditions. 2. Formulation with Cyclodextrins: Investigate the use of cyclodextrins to form inclusion complexes and improve solubility.[9][10][11][12] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound.
Methodology:
-
Prepare Donor Plate: Dissolve this compound in a suitable buffer (e.g., PBS) at the desired concentration.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Place a filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) on top of the acceptor plate.
-
Add Compound to Donor Wells: Pipette the this compound solution into the wells of the filter plate.
-
Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability Coefficient (Pe): Use the following formula: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_equilibrium]) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal barrier and assess both passive and active transport.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure barrier integrity.
-
Apical to Basolateral (A-to-B) Permeability:
-
Add this compound to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Add this compound to the basolateral chamber.
-
At various time points, collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp): Use the formula: Papp = (dQ/dt) / (A * C_0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Data Presentation
Table 1: Summary of Permeability Data for this compound Analogs
| Compound | PAMPA (Pe x 10⁻⁶ cm/s) | Caco-2 Papp (A-to-B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | Data | Data | Data | Data |
| Prodrug Analog 1 | Data | Data | Data | Data |
| Nanoparticle Formulation | Data | Data | Data | Data |
| Control Compound | Data | Data | Data | Data |
Visualizations
Caption: Workflow for addressing the low cell permeability of this compound.
Caption: The prodrug approach for enhancing this compound cell entry.
Caption: Simplified signaling pathway involving KRas, PDEδ, and this compound.
References
- 1. Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug approaches for the development of a long-acting drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Experimental and Theoretical Investigation of Inclusion Complexes of β-Cyclodextrin with Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Experimental Controls for Deltasonamide 2 Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Deltasonamide 2. Proper experimental design, including the use of appropriate controls, is critical for interpreting data generated from studies with this potent PDEδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity, small-molecule inhibitor of phosphodiesterase delta (PDEδ). It binds to a hydrophobic pocket on PDEδ, preventing it from acting as a chaperone for farnesylated proteins, most notably KRas.[1] This disruption of the KRas-PDEδ interaction inhibits the trafficking of KRas to the plasma membrane, thereby blocking its downstream signaling pathways, including the RAF/MEK/ERK and PI3K/AKT pathways.[2][3] This mechanism makes this compound a valuable tool for studying KRas-dependent cancers.
Q2: What are the essential positive and negative controls when studying the effects of this compound on KRas signaling?
A2: Proper controls are crucial to validate that the observed effects are due to the specific inhibition of the KRas pathway by this compound.
-
Negative Controls:
-
Vehicle Control: Treating cells with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration is essential to control for any effects of the solvent itself.[1][4]
-
Untreated Cells: A population of cells that does not receive any treatment serves as a baseline for normal cellular function and signaling.
-
KRas-Independent Cell Line: Using a cell line that does not rely on oncogenic KRas for proliferation (e.g., cells with wild-type KRas or mutations in downstream effectors like BRAF) can demonstrate the selectivity of this compound.[2][5]
-
Inactive Compound Control: If available, an inactive analog of this compound that does not bind to PDEδ would be an ideal negative control to rule out off-target effects.
-
-
Positive Controls:
-
Growth Factor Stimulation: For signaling pathway analysis, stimulating serum-starved cells with a growth factor like Epidermal Growth Factor (EGF) can induce KRas pathway activation.[1] This provides a robust positive control to show that the pathway is functional and can be inhibited by this compound.
-
Cells with Constitutively Active KRas: Cell lines harboring oncogenic KRas mutations (e.g., G12D, G12V, G12C) serve as a positive model for KRas-dependent signaling.[5][6]
-
PDEδ or KRas Knockdown: Using siRNA or shRNA to reduce the expression of PDEδ or KRas can mimic the on-target effect of this compound and validate that the observed phenotype is a result of disrupting this specific interaction.[1]
-
Q3: How can I be sure that the observed effects of this compound are on-target?
A3: Demonstrating on-target activity is a critical aspect of any study involving small-molecule inhibitors. Here are several strategies:
-
Cellular Thermal Shift Assay (CETSA): This assay can verify direct binding of this compound to PDEδ inside the cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[7]
-
Co-Immunoprecipitation (Co-IP): Show that this compound disrupts the interaction between KRas and PDEδ by performing a Co-IP experiment. In the presence of the inhibitor, the amount of PDEδ pulled down with KRas (or vice versa) should be significantly reduced.[2][7]
-
Rescue Experiments: If you are observing a specific phenotype (e.g., decreased cell viability), you can perform a rescue experiment by overexpressing a downstream effector of KRas (e.g., a constitutively active form of MEK or AKT) to see if it can reverse the effects of this compound.
-
Comparison with other PDEδ inhibitors: Using other well-characterized PDEδ inhibitors, such as Deltarasin, can help confirm that the observed biological response is consistent with PDEδ inhibition. However, be aware that other inhibitors may have different off-target effect profiles.[2][4]
Troubleshooting Guide
Problem 1: I am not seeing an effect of this compound on my cells.
-
Possible Cause: The cell line may not be dependent on KRas signaling for survival and proliferation.
-
Possible Cause: The concentration of this compound is too low or the treatment duration is too short.
-
Solution: Perform a dose-response experiment to determine the optimal concentration (e.g., EC50) for your specific cell line and assay. Also, consider a time-course experiment to identify the optimal treatment duration.
-
-
Possible Cause: Poor compound solubility or stability.
-
Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Prepare fresh working solutions for each experiment.
-
Problem 2: I am observing high levels of cell death even in my control cells.
-
Possible Cause: The vehicle (e.g., DMSO) concentration is too high.
-
Solution: Most cell lines can tolerate DMSO concentrations up to 0.1-0.5%. Perform a vehicle toxicity test to determine the maximum tolerated concentration for your specific cell line.
-
-
Possible Cause: Suboptimal cell culture conditions.
-
Solution: Ensure that your cells are healthy, within a low passage number, and are not overly confluent, as this can induce stress and apoptosis.
-
Problem 3: My Western blot results for downstream signaling pathways are inconsistent.
-
Possible Cause: Timing of cell lysis after treatment is critical.
-
Solution: For signaling studies, it is important to lyse the cells at the appropriate time point after stimulation and/or inhibition. Perform a time-course experiment to capture the peak of signaling activation and its subsequent inhibition.
-
-
Possible Cause: Variability in protein extraction and quantification.
Experimental Protocols & Data
Cell Viability Assay
Protocol: A common method to assess cell viability is the MTT or MTS assay.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[9]
-
Incubate for 1-4 hours at 37°C.[9]
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
Table 1: Example Cell Viability Data (IC50 values)
| Cell Line | KRas Status | This compound IC50 (µM) | Reference Compound (e.g., Deltarasin) IC50 (µM) |
| HCT-116 | G13D | 0.5 | 2.5 |
| SW480 | G12V | 1.2 | 5.8 |
| HT-29 | WT | >10 | >20 |
| A549 | G12S | 0.8 | 4.1 |
Note: These are example values and may vary depending on experimental conditions.
Apoptosis Assay
Protocol: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.
-
Treat cells with this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[10]
Table 2: Example Apoptosis Data
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95 | 3 | 2 |
| This compound (1 µM) | 60 | 25 | 15 |
KRas Activation Assay (GTP-Ras Pull-down)
Protocol: This assay measures the amount of active, GTP-bound KRas.
-
Treat cells with this compound or vehicle control. For a positive control, you can treat cells with a growth factor like EGF. A negative control can be generated by loading cell lysates with GDP.[1]
-
Lyse the cells in a buffer containing protease inhibitors.
-
Incubate the cell lysates with Raf-1 RBD (Ras Binding Domain) agarose beads, which specifically bind to GTP-bound Ras.[1]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blot using a KRas-specific antibody.
Table 3: Example KRas Activation Data (Relative Densitometry)
| Treatment | Relative GTP-KRas Level |
| Untreated | 1.0 |
| EGF Stimulation | 3.5 |
| This compound + EGF | 1.2 |
Visualizations
Signaling Pathway
Caption: KRas signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Controls
Caption: Workflow for incorporating essential controls in this compound experiments.
Logical Relationship of Controls
Caption: Logical relationships between experimental outcomes and different types of controls.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the stability of Deltasonamide 2 in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deltasonamide 2, a potent PDEδ inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound in cell culture.
Question: Why am I not observing the expected phenotypic effect of this compound in my cell-based assay, despite using it at the recommended concentration?
Answer:
Several factors could contribute to a lack of efficacy in cell-based assays. Consider the following troubleshooting steps:
-
Cellular Permeability: this compound, despite its high affinity for PDEδ, may have low cell permeability. This can lead to a significant discrepancy between the effective concentration in biochemical assays and that required for a cellular response. You may need to use higher concentrations (in the micromolar range) in your cell-based experiments to achieve a sufficient intracellular concentration.
-
Compound Stability in Media: this compound may be unstable in your specific cell culture medium over the duration of your experiment. This can lead to a decrease in the effective concentration of the active compound over time. It is crucial to assess the stability of this compound under your experimental conditions.
-
Cell Line Dependence: The effect of this compound is dependent on the oncogenic status of the cell line, particularly the presence of KRAS mutations. Ensure your chosen cell line is appropriate for studying the effects of PDEδ inhibition.[1]
-
Incorrect Storage and Handling: Ensure that this compound stock solutions have been stored correctly at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation. Avoid repeated freeze-thaw cycles.
Question: I am observing high variability in my results between experiments. What could be the cause?
Answer:
High variability can stem from several sources. Here are some common factors to investigate:
-
Inconsistent Compound Concentration: Ensure accurate and consistent preparation of this compound working solutions from your stock. Serial dilutions should be performed carefully.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is consistent and below a toxic level (typically <0.5%). High concentrations of solvent can affect cell health and experimental outcomes.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to a small molecule inhibitor. Maintain consistent cell culture practices.
-
Assay Timing: The timing of your analysis can be critical. If the compound is unstable, longer incubation times may lead to reduced effects and higher variability.
Question: How can I confirm that this compound is reaching its intracellular target, PDEδ?
Answer:
Confirming target engagement is a critical step. While direct measurement of intracellular this compound can be complex, you can infer target engagement through downstream signaling effects.
-
Assess KRAS Localization: this compound inhibits PDEδ, which is responsible for the proper localization of farnesylated KRAS to the plasma membrane. A successful inhibition should result in the mislocalization of KRAS. This can be visualized using immunofluorescence microscopy.
-
Analyze Downstream KRAS Signaling: Inhibition of PDEδ and subsequent KRAS mislocalization should lead to a reduction in the activity of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways. You can measure the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-AKT) via Western blotting.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a high-affinity, competitive inhibitor of phosphodiesterase delta (PDEδ). PDEδ acts as a chaperone for farnesylated proteins, most notably KRAS. By binding to the prenyl-binding pocket of PDEδ, this compound prevents the interaction between PDEδ and KRAS. This disruption leads to the mislocalization of KRAS from the plasma membrane to intracellular compartments, thereby inhibiting its downstream signaling pathways that are crucial for cell proliferation and survival.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles and are typically stable for up to 6 months. For short-term use, stock solutions can be stored at -20°C for up to one month.
Q4: Is this compound stable in aqueous solutions like cell culture media?
The stability of small molecules in aqueous solutions can vary depending on the specific components of the medium, pH, and temperature. While specific stability data for this compound in various cell culture media is not extensively published, it is best practice to assume potential for degradation and to prepare fresh working solutions for each experiment. An experimental protocol to assess its stability is provided below.
Q5: Are there known off-target effects of this compound?
While this compound is designed to be a specific inhibitor of PDEδ, like most small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is advisable to include appropriate controls in your experiments, such as using a cell line that is not dependent on the KRAS pathway, to assess potential non-specific cytotoxicity.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Kd) | ~385 pM | - | [1] |
| IC50 (Cell Viability) | 7.2 µM - 40 µM | HCT116, HT-29, MDA-MB-231, Hs 578T | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media via LC-MS/MS
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments.
-
LC-MS/MS system
-
Appropriate analytical column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) (a structurally similar compound not present in the sample)
-
96-well plates or microcentrifuge tubes
Procedure:
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the final working concentration used in your experiments (e.g., 10 µM).
-
Prepare a sufficient volume to collect samples at multiple time points.
-
-
Incubation:
-
Incubate the spiked media under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the media.
-
-
Sample Preparation for LC-MS/MS:
-
To each aliquot, add an equal volume of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the samples vigorously.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the mobile phase, gradient, and mass spectrometer parameters (e.g., MRM transitions).
-
Generate a standard curve of this compound in the same cell culture medium to enable accurate quantification.
-
Analyze the collected samples.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
-
Visualizations
References
Deltasonamide 2 In Vivo Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Deltasonamide 2 concentration in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small molecule inhibitor of the interaction between phosphodiesterase delta (PDEδ) and KRAS.[1] By binding to the hydrophobic pocket of PDEδ, this compound prevents the association of farnesylated KRAS with PDEδ, thereby disrupting its trafficking to the plasma membrane and inhibiting downstream oncogenic signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways.[2][3][4]
Q2: What is a recommended starting dose for an in vivo efficacy study with this compound?
A2: There is currently no established optimal in vivo dose for this compound in the public domain. A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and a preliminary effective dose.[5][6] It is advisable to begin with a low dose, guided by in vitro IC50/EC50 values and any available pharmacokinetic (PK) data from similar compounds, and escalate the dose in subsequent cohorts of animals.[7] For example, a starting dose could be in the range of 1-10 mg/kg, administered daily via an appropriate route.
Q3: How should I formulate this compound for in vivo administration?
A3: As a small molecule inhibitor, this compound is likely to have low aqueous solubility.[8] Therefore, a suitable vehicle is required for in vivo delivery. Common formulation strategies for hydrophobic compounds include solutions in organic solvents (e.g., DMSO, ethanol) diluted with aqueous buffers, suspensions in vehicles containing suspending agents (e.g., carboxymethylcellulose), or the use of co-solvents and surfactants.[8][9][10] It is critical to perform a vehicle toxicity study in parallel to ensure that the observed effects are due to the compound and not the formulation.
Q4: My in vitro data shows high potency, but I am not observing any in vivo efficacy. What are the possible reasons?
A4: A discrepancy between in vitro and in vivo results is a common challenge in drug development.[11] Several factors could contribute to this:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability due to poor absorption, rapid metabolism, or rapid clearance.[3]
-
Inadequate Formulation: The formulation may not be effectively delivering the compound to the target tissue.[8]
-
Insufficient Dose: The administered dose may not be high enough to achieve a therapeutic concentration at the tumor site.
-
Target Engagement: The compound may not be reaching its target (PDEδ) in the tumor tissue at a sufficient concentration to inhibit the KRAS-PDEδ interaction.
-
Tumor Microenvironment: The complexity of the in vivo tumor microenvironment can influence drug response in ways that are not captured by in vitro models.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Solubility of this compound | The compound is hydrophobic and does not dissolve in aqueous-based vehicles. | Test a panel of biocompatible solvents and co-solvents (e.g., PEG400, Tween 80, Solutol HS 15).[8][10] Consider formulating as a suspension using agents like carboxymethylcellulose or creating a lipid-based formulation.[9] |
| No Tumor Growth Inhibition at Tested Doses | The dose is too low to achieve a therapeutic concentration in the tumor. The compound has poor bioavailability. | Perform a dose-escalation study to higher, non-toxic doses.[6] Conduct a pharmacokinetic (PK) study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help in optimizing the dosing regimen.[5] |
| Significant Animal Weight Loss or Morbidity | The administered dose is above the maximum tolerated dose (MTD). The vehicle itself is causing toxicity. | Reduce the dose in subsequent cohorts.[12] Always include a vehicle-only control group to assess the toxicity of the formulation.[5] |
| Inconsistent Results Between Animals | Variability in drug administration (e.g., intraperitoneal vs. subcutaneous injection). Inconsistent tumor implantation or growth. | Ensure consistent and accurate drug administration techniques. Standardize the tumor implantation procedure and only include animals with tumors within a specific size range at the start of the study. |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study for this compound
Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose of this compound in a xenograft mouse model.
Animal Model: Female athymic nude mice (6-8 weeks old) bearing subcutaneous xenografts of a KRAS-mutant human colorectal cancer cell line (e.g., HCT116).
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
HCT116 cells
-
Matrigel
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach an average volume of 100-150 mm³.
-
Group Allocation: Randomize mice into groups (n=5 per group) as described in the table below.
-
Dosing: Administer this compound or vehicle daily via intraperitoneal (i.p.) injection for 21 days.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Record body weight every 2-3 days.
-
Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the 21-day treatment period. Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Determine the MTD as the highest dose that does not cause more than 10-15% body weight loss or significant signs of toxicity.[12]
Hypothetical Dose-Range Finding Data
| Group | Treatment | Dose (mg/kg) | Dosing Schedule | Average Tumor Volume at Day 21 (mm³) | Percent TGI | Average Body Weight Change (%) |
| 1 | Vehicle | - | Daily, i.p. | 1500 ± 250 | 0% | +5% |
| 2 | This compound | 10 | Daily, i.p. | 1200 ± 200 | 20% | +4% |
| 3 | This compound | 30 | Daily, i.p. | 800 ± 150 | 47% | -2% |
| 4 | This compound | 60 | Daily, i.p. | 500 ± 100 | 67% | -8% |
| 5 | This compound | 100 | Daily, i.p. | 450 ± 90 | 70% | -18% |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations | MDPI [mdpi.com]
- 11. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Deltasonamide 2 in cancer cells
Welcome to the technical support center for Deltasonamide 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges during their experiments with this potent PDEδ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a high-affinity small molecule inhibitor of phosphodiesterase delta (PDEδ). PDEδ acts as a cellular solubilizing factor for farnesylated proteins, most notably KRAS. By binding to the hydrophobic prenyl-binding pocket of PDEδ, this compound prevents the interaction between PDEδ and farnesylated KRAS. This disruption inhibits the shuttling of KRAS to the plasma membrane, which is essential for its downstream signaling. Consequently, this compound impedes the proliferation and survival of cancer cells harboring oncogenic KRAS mutations.[1][2]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A2: A decrease in efficacy over time may suggest the development of acquired resistance. While specific resistance mechanisms to this compound have not been extensively documented, a common mechanism for resistance to inhibitors of the KRAS pathway is the activation of compensatory signaling pathways. One potential mechanism, observed with the related PDEδ inhibitor Deltarasin, is the induction of protective autophagy.[1] Autophagy can help cancer cells survive the stress induced by the drug. It is also possible that cancer cells develop resistance through mutations in other genes that bypass the need for KRAS signaling.
Q3: How can we determine if our cells are developing resistance to this compound?
A3: To determine if your cells are developing resistance, you can perform a dose-response assay to see if the half-maximal inhibitory concentration (IC50) has shifted to a higher value compared to the parental (sensitive) cell line. A significant increase in the IC50 value is a strong indicator of resistance. You can also perform western blot analysis to check for the reactivation of downstream KRAS signaling pathways (e.g., p-ERK, p-AKT) or for an increase in autophagy markers (e.g., LC3-II/LC3-I ratio).
Q4: What strategies can we employ to overcome potential resistance to this compound?
A4: Based on findings with similar inhibitors, a promising strategy is to use combination therapy.[3][4] One approach is to co-administer this compound with an autophagy inhibitor, such as chloroquine or 3-methyladenine, to block the protective autophagy mechanism.[1] Another strategy is to combine this compound with inhibitors of other key signaling pathways that might be acting as escape routes, such as EGFR, MEK, or PI3K inhibitors.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination. | Regularly check for microbial contamination and practice good aseptic technique. | |
| No significant inhibition of cell proliferation observed. | Cell line is not dependent on KRAS signaling. | Confirm the KRAS mutation status of your cell line. This compound is most effective in KRAS-mutant cancers.[1][2] |
| Poor cell penetration of the compound. | While this compound has high affinity for PDEδ, its cellular potency can be lower. Consider optimizing treatment duration and concentration. | |
| Incorrect drug concentration. | Verify the stock concentration and perform a fresh serial dilution for each experiment. | |
| Rebound of downstream signaling (e.g., p-ERK) after initial inhibition. | Feedback activation of the pathway. | This is a common mechanism of resistance. Analyze signaling dynamics at different time points and consider combination therapy with an inhibitor of the reactivated pathway. |
| Induction of protective autophagy. | Assess autophagy markers (LC3-II, p62) by western blot. Test the combination of this compound with an autophagy inhibitor.[1] |
Quantitative Data
Table 1: EC50 Values of this compound in Human Colorectal Cancer Cell Lines
This table summarizes the half-maximal effective concentration (EC50) of this compound on the growth rate of various colorectal cancer cell lines with different KRAS mutation statuses.
| Cell Line | KRAS Status | EC50 of this compound (µM) |
| SW480 | G12V (homozygous) | ~1.5 |
| HCT116 | G13D | ~2.0 |
| LoVo | G13D | ~2.5 |
| DLD-1 | G13D | ~3.0 |
| DiFi | Wild-Type | 4.02 ± 1.0 |
| HT29 | Wild-Type | Not affected |
| Data adapted from Zimmermann et al., 2013.[2] |
Table 2: Hypothetical Example of IC50 Shift in a this compound-Resistant Cell Line
This table illustrates a hypothetical scenario of how the IC50 value might change in a cancer cell line that has developed resistance to this compound.
| Cell Line | Treatment History | IC50 of this compound (µM) | Fold Resistance |
| Parental HCT116 | Naive | 2.0 | 1 |
| HCT116-DR | Long-term culture with increasing concentrations of this compound | 12.0 | 6 |
| This is an illustrative example. Actual values will vary depending on the cell line and resistance mechanism. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Signaling and Autophagy Markers
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, LC3B, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Synergy Assay (Combination Index)
-
Experimental Design: Design a matrix of concentrations for this compound and the second drug (e.g., an autophagy inhibitor or a MEK inhibitor) to be tested in combination.
-
Cell Treatment: Treat cells with the single agents and their combinations for 72 hours.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Autophagy as a potential resistance mechanism.
Caption: Workflow for investigating resistance.
References
- 1. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
How to solubilize Deltasonamide 2 for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization of Deltasonamide 2 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO to prevent compound degradation that can be accelerated by moisture.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: this compound can be prepared as a stock solution in DMSO at concentrations up to 10 mM.[1] It is crucial to ensure the compound is fully dissolved before use.
Q3: How should I store the this compound stock solution?
A3: Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent small-molecule inhibitor of the interaction between farnesylated RAS proteins, particularly KRAS, and phosphodiesterase-δ (PDEδ).[2][3] PDEδ acts as a chaperone, binding to and solubilizing farnesylated KRAS in the cytoplasm, facilitating its transport to and localization at the plasma membrane. By competitively binding to the hydrophobic prenyl-binding pocket of PDEδ, this compound disrupts this interaction.[2][4] This leads to the mislocalization of KRAS, thereby inhibiting its downstream signaling through pathways such as the RAF/MEK/ERK and PI3K/AKT cascades, which are critical for cell proliferation and survival.[4]
Troubleshooting Guide
Problem 1: this compound is not fully dissolving in DMSO.
-
Solution 1: Gentle Warming. To aid dissolution, you can warm the solution to 37°C.[1] Do not exceed 50°C to avoid potential degradation of the compound.[5]
-
Solution 2: Sonication. Use an ultrasonic bath to facilitate the dissolution of the compound.[1][5] This can help break up any small aggregates.
-
Solution 3: Check Solvent Quality. Ensure you are using a fresh, anhydrous stock of DMSO. Older DMSO can absorb moisture, which may reduce the solubility of some compounds.
Problem 2: The this compound solution precipitates when diluted in aqueous cell culture medium.
-
Cause: This is a common issue for hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO. The rapid change in solvent polarity upon dilution into an aqueous medium can cause the compound to fall out of solution.[6]
-
Solution 1: Intermediate Dilution. Before adding the compound to your final culture medium, perform one or more intermediate dilution steps in DMSO to lower the concentration. Then, add this more dilute DMSO solution to your aqueous medium.
-
Solution 2: Slow Addition and Mixing. Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This gradual introduction can help maintain solubility.[5]
-
Solution 3: Check Final DMSO Concentration. Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced cytotoxicity and solubility issues.[7][8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Solution 4: Microscopic Examination. After preparing your working solution, add a drop onto a slide and check for any precipitation under a microscope. If precipitation is observed, you may need to optimize your dilution protocol further.[5]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution from this compound with a molecular weight of 647.8 g/mol , you would need 6.478 mg of the compound.
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.[1][5]
-
If necessary, gently warm the solution to 37°C in a water bath, followed by further vortexing.[1]
-
Once the solution is clear and no particulates are visible, the stock solution is ready.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Maximum Stock Concentration | 10 mM | [1] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | [1] |
| Final DMSO in Culture | < 0.5% | [7] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound solubilization.
References
- 1. glpbio.com [glpbio.com]
- 2. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes after Deltasonamide 2 treatment
Welcome to the technical support center for Deltasonamide 2. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting unexpected phenotypes observed during treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected phenotype?
This compound is a high-affinity, third-generation small molecule inhibitor of Phosphodiesterase 6D (PDE6D). PDE6D acts as a chaperone for farnesylated proteins, most notably K-Ras. By binding to the hydrophobic prenyl-binding pocket of PDE6D, this compound is expected to disrupt the trafficking of K-Ras to the plasma membrane, thereby inhibiting downstream signaling pathways (e.g., RAF-MEK-ERK and PI3K-AKT) that are crucial for cell proliferation and survival. The expected phenotype in cancer cell lines with oncogenic KRAS mutations is a dose-dependent decrease in cell viability and growth.[1][2]
Q2: Why am I observing a weaker than expected effect of this compound in my cell-based assays compared to its reported high in vitro affinity?
A key characteristic of this compound is a significant discrepancy between its high in vitro binding affinity (in the picomolar range) and its potency in cellular assays (in the micromolar range).[3][4][5] This is primarily attributed to the compound's low cell permeability due to a low partition coefficient.[4][5] Consequently, higher concentrations of this compound are often required to achieve the desired intracellular concentration and on-target effect.
Q3: Could the unexpected phenotypes I'm seeing be due to off-target effects?
Yes, especially at the higher concentrations needed to compensate for poor cell permeability, off-target effects are a possibility. While this compound is designed for high selectivity, at micromolar concentrations, it may interact with other proteins. A related, less selective PDE6D inhibitor, Deltarasin, has been shown to have pan-Ras-directed off-target effects.[3] While this compound is more specific, the potential for off-target activity should be considered when interpreting unexpected results.
Q4: Are there any known off-target liabilities for PDE6D inhibitors in general?
The off-target profiles of PDE6D inhibitors are not extensively published. However, given that other small molecule inhibitors can have off-target effects on kinases and other proteins, it is plausible that at high concentrations, this compound could interact with other proteins that have structurally similar binding pockets. A comprehensive understanding of potential off-targets would ideally come from kinome-wide screening or chemical proteomics approaches.
Q5: My non-KRAS mutant control cell line is also showing a response to this compound. Why is this happening?
While the primary target of this compound is the K-Ras signaling pathway, some effects on non-KRAS mutant cell lines might be observed, particularly at higher concentrations. This could be due to several factors:
-
Off-target effects: As mentioned, at higher concentrations, the compound may inhibit other cellular targets that are important for the viability of these cells.
-
Inhibition of other farnesylated proteins: PDE6D chaperones other farnesylated proteins besides K-Ras. Disruption of their trafficking could have effects even in the absence of a KRAS mutation.[5]
-
General cellular stress: High concentrations of a poorly permeable compound can induce cellular stress responses.
Troubleshooting Guides
Issue 1: Weaker than Expected On-Target Effect (e.g., no decrease in p-ERK levels)
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Increase Concentration: Titrate this compound to higher concentrations (e.g., 1-20 µM).2. Increase Incubation Time: Extend the treatment duration to allow for sufficient intracellular accumulation.3. Use a Permeabilizing Agent (with caution): In preliminary experiments, a very low, non-toxic concentration of a gentle permeabilizing agent might be used to confirm that the compound is active intracellularly. This is not recommended for routine experiments. |
| Compound Instability | 1. Freshly Prepare Solutions: Prepare this compound solutions fresh from a high-quality solid stock for each experiment.2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Cell Line Resistance | 1. Confirm KRAS Mutation Status: Verify the KRAS mutation status of your cell line.2. Assess PDE6D Expression: Check the expression level of PDE6D in your cell line. Low expression may lead to a weaker response. |
Issue 2: Unexpected Cellular Phenotypes (e.g., changes in cell morphology, cell cycle arrest, induction of autophagy or senescence)
| Possible Cause | Troubleshooting/Investigative Step |
| Off-Target Effects at High Concentrations | 1. Dose-Response Analysis: Perform a detailed dose-response curve to determine if the unexpected phenotype is only present at high concentrations.2. Use a Negative Control Compound: If available, use a structurally related but inactive analog of this compound to see if the phenotype is specific to the active compound.3. Rescue Experiment: If a specific off-target is suspected, co-treatment with an inhibitor of that target might rescue the phenotype. |
| Induction of Cellular Stress | 1. Western Blot for Stress Markers: Probe for markers of cellular stress pathways, such as phosphorylated JNK, p38, or ATF4.[6][7]2. Assess Mitochondrial Health: Use assays to measure mitochondrial membrane potential or reactive oxygen species (ROS) production. |
| Cell Cycle Arrest | 1. Flow Cytometry for Cell Cycle Analysis: Perform cell cycle analysis (e.g., with propidium iodide staining) to identify the specific phase of arrest (e.g., G1, S, or G2/M).[7][8]2. Western Blot for Cell Cycle Markers: Analyze the expression and phosphorylation status of key cell cycle regulators like cyclins, CDKs, p21, and p27.[8][9] |
| Induction of Autophagy or Senescence | 1. Western Blot for Autophagy Markers: Probe for LC3-I to LC3-II conversion and p62 degradation.[10]2. Senescence-Associated β-Galactosidase Staining: Perform a β-galactosidase assay to detect senescent cells.[11]3. Co-treatment with Inhibitors: Use autophagy inhibitors (e.g., chloroquine, 3-MA) or senolytics to see if they modulate the observed phenotype.[10] |
Data Presentation
Table 1: Comparison of In Vitro Affinity and In Cellulo Efficacy of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| In Vitro Binding | KD | 385 ± 52 pM | Purified PDEδ protein | [1] |
| Cellular Proliferation (EC50) | EC50 | 1.24 ± 0.06 µM | SW480 (KRAS mutant) | [1] |
| Cellular Proliferation (EC50) | EC50 | ~2-3 µM | HCT-116 (KRAS mutant) | [1] |
| Cellular Proliferation (EC50) | EC50 | 4.02 ± 1 µM | DiFi (KRAS wild-type) | [1] |
| In Cellulo On-Target Activity vs. Cellular Inhibition | Fold Difference | 12- to 25-fold | - | [3] |
| In Vitro Affinity vs. In Cellulo On-Target Activity | Fold Difference | 650- to 1300-fold | - | [3] |
Experimental Protocols
Cell Viability Assay (e.g., using AlamarBlue)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Add this compound at various concentrations (e.g., a serial dilution from 20 µM down to 0.01 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
AlamarBlue Addition: Add AlamarBlue reagent (or a similar metabolic indicator like MTT or MTS) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for 1-4 hours and then measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the EC50 value.[3]
Western Blot for K-Ras Signaling Pathway
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Ras Activity Assay (FRET-based)
Note: This is a more advanced technique and may require specialized equipment and reagents.
-
Cell Transfection: Co-transfect cells with plasmids encoding a FRET pair for Ras activation, such as a YFP-tagged Ras and a CFP-tagged Ras-binding domain (RBD) of a downstream effector like Raf.
-
Compound Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Live-Cell Imaging: Perform live-cell imaging using a confocal or widefield microscope equipped for FRET imaging.
-
FRET Measurement: Measure the FRET efficiency between the donor and acceptor fluorophores. A decrease in FRET would indicate a reduction in the interaction between Ras and its effector, signifying decreased Ras activity.
-
Data Analysis: Quantify the FRET signal in multiple cells for each condition.
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDE6D inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of the Cell Cycle by ncRNAs Affects the Efficiency of CDK4/6 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy at the intersection of aging, senescence, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Deltasonamide 2 and Deltaflexins: Efficacy in Targeting the K-Ras-PDEδ Axis
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of two distinct classes of PDEδ inhibitors, Deltasonamide 2 and Deltaflexins, in the context of K-Ras signaling.
This guide provides an objective comparison of the performance of this compound and Deltaflexins, two small molecule inhibitors targeting the phosphodiesterase delta (PDEδ), a critical chaperone for the cellular localization and signaling of oncogenic K-Ras. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to PDEδ Inhibitors: this compound and Deltaflexins
Oncogenic mutations in the KRAS gene are prevalent in a significant portion of human cancers, making the K-Ras protein an attractive, albeit challenging, therapeutic target. One strategy to indirectly inhibit K-Ras function is to disrupt its trafficking and localization to the plasma membrane, a process facilitated by the chaperone protein PDEδ. Both this compound and Deltaflexins are classes of small molecules designed to bind to the prenyl-binding pocket of PDEδ, thereby preventing its interaction with farnesylated K-Ras and impeding its oncogenic signaling.
This compound is a third-generation PDEδ inhibitor characterized by its exceptionally high in vitro affinity, binding to PDEδ with a dissociation constant (Kd) in the picomolar range (~385 pM).[1][2] This high affinity was engineered to overcome the natural cellular mechanism involving the Arl2 GTPase, which can eject lower-affinity inhibitors from the PDEδ pocket.[3]
Deltaflexins , a newer class of PDEδ inhibitors, were developed to address a key limitation observed with high-affinity inhibitors like this compound: a significant discrepancy between high in vitro potency and lower in-cellulo efficacy.[3][4] This disparity is often attributed to poor cell penetration.[3][4] The design of Deltaflexins incorporates a "chemical spring" and a cell-penetration group to enhance their cellular activity and resilience to ejection, even with a lower in vitro binding affinity compared to this compound.[3][4]
Comparative Efficacy: In Vitro Affinity vs. Cellular Activity
A critical point of comparison between this compound and Deltaflexins is the relationship between their in vitro binding affinity and their functional activity in a cellular context. While this compound exhibits picomolar affinity for PDEδ in biochemical assays, its anti-proliferative effects in cancer cells are observed at micromolar concentrations, indicating a roughly 1000-fold drop in potency.[3][4] In contrast, Deltaflexins show a much better correlation between their in vitro and in-cellulo activities.
For instance, the difference between the cellular inhibition and the in-cellulo on-target activity for this compound was reported to be 12- to 25-fold, and this gap widens to 650- to 1300-fold when compared to its in vitro affinity.[3][5] Deltaflexin-2, however, demonstrates a significantly improved relationship, with its in vitro and in-cellulo potencies being approximately 60- to 180-times better than that of this compound.[3] This suggests that the chemical modifications in the Deltaflexin scaffold lead to superior bioavailability and/or intracellular stability.
Quantitative Data Summary
| Compound | Target | In Vitro Affinity (Kd) | Cellular IC50 (HCT116 cells) | Reference |
| This compound | PDEδ | ~385 pM | Not reported in direct comparison | [1] |
| Deltaflexin-1 | PDEδ | 3.61 µM | 11 µM | [6] |
| Deltaflexin-2 | PDEδ | 2.92 µM | Not reported in direct comparison | [6] |
Mechanism of Action and Signaling Pathway
Both this compound and Deltaflexins function by competitively binding to the hydrophobic prenyl-binding pocket of PDEδ. This prevents PDEδ from binding to the farnesyl group of K-Ras, thereby disrupting the transport of K-Ras from the endomembrane systems (endoplasmic reticulum and Golgi apparatus) to the plasma membrane. The mislocalization of K-Ras prevents its activation of downstream effector pathways crucial for cancer cell proliferation, survival, and growth, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades.[7]
References
- 1. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 2. In vitro Tumorsphere Formation Assays [bio-protocol.org]
- 3. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Tumorigenic Assay: A Tumor Sphere Assay for Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection of Ras nanoclustering-dependent homo-FRET using fluorescence anisotropy measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Deltasonamide 2 with Other PDEδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Deltasonamide 2 with other prominent phosphodiesterase-δ (PDEδ) inhibitors. The objective is to offer a clear perspective on their relative performance, supported by experimental data, to aid in the selection of appropriate tool compounds and inform future drug discovery efforts.
Introduction to PDEδ Inhibition
Phosphodiesterase-δ (PDEδ) has emerged as a critical regulator of the cellular localization and signaling of farnesylated proteins, most notably the oncoprotein KRAS. By binding to the farnesyl tail of KRAS, PDEδ acts as a chaperone, facilitating its transport from the endomembrane to the plasma membrane, where it engages downstream effectors. Inhibition of the KRAS-PDEδ interaction sequesters KRAS on endomembranes, thereby abrogating its oncogenic signaling. This has made PDEδ an attractive therapeutic target for KRAS-driven cancers. Several classes of small molecule inhibitors have been developed to target the farnesyl-binding pocket of PDEδ. This guide focuses on a head-to-head comparison of this compound against other key inhibitors: Deltarasin, Deltazinone, the Deltaflexin series, and a novel spiro-cyclic inhibitor, compound 36l.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for this compound and its counterparts. Data has been compiled from various studies to provide a comparative overview of their binding affinity to PDEδ and their efficacy in cellular assays.
| Inhibitor | Chemical Class | Binding Affinity (KD) to PDEδ | Cellular Efficacy (IC50/EC50) | Cell Line(s) | Notes |
| This compound | Bis-sulfonamide | 385 ± 52 pM [1] | EC50: 4.02 ± 1 µM[1] | DiFi | High affinity, but a significant drop in cellular potency.[2][3] |
| Deltarasin | Benzimidazole | 38 ± 16 nM[1] | EC50: 8.92 ± 0.7 μM[1] | DiFi | First-generation inhibitor, shows some off-target effects.[2] |
| Deltazinone | Pyrazolopyridazinone | 8 ± 4 nM | IC50 > 100 µmol/L[4] | Mia PaCa-2 | Second-generation, improved selectivity over Deltarasin but poor cellular potency.[4] |
| Deltaflexin-1 | Hybrid | Kd = 3.61 ± 0.02 μM[2] | IC50 = 11 µM (HCT116)[5] | HCT116, HT-29 | Designed to overcome the in vitro to in cellulo potency gap.[2][3] |
| Deltaflexin-2 | Hybrid | Kd ~ µM range[2] | Not explicitly stated | NCI-H358, A375 | Second-generation Deltaflexin with an altered top moiety.[5] |
| Compound 36l | Spiro-cyclic | 127 ± 16 nmol/L[1][4] | IC50 = 6.67 ± 1.7 μmol/L[1] | Mia PaCa-2 | Demonstrates potent in vitro and in vivo antitumor activity.[1][4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway they target and the workflows used to evaluate them.
The diagram above illustrates the central role of PDEδ in chaperoning farnesylated KRAS to the plasma membrane, where it activates downstream pro-proliferative pathways like RAF/MEK/ERK and PI3K/AKT. PDEδ inhibitors, such as this compound, competitively bind to the farnesyl-binding pocket of PDEδ, preventing its interaction with KRAS and thus inhibiting its localization and signaling.
The evaluation of PDEδ inhibitors typically follows a multi-step process, starting with in vitro assays to determine direct binding affinity, followed by cell-based assays to assess cellular potency, target engagement, and impact on downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the characterization of PDEδ inhibitors.
Binding Affinity Assays
a) Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of inhibitors to PDEδ.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (PDEδ).
-
General Protocol:
-
Recombinant human PDEδ protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling or using a capture-based method (e.g., His-tag).
-
A series of concentrations of the inhibitor are flowed over the sensor surface.
-
The association and dissociation of the inhibitor are monitored in real-time as changes in resonance units (RU).
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
b) Fluorescence Polarization (FP) Assay
-
Objective: To measure the binding affinity of inhibitors in a competitive binding format.
-
Principle: FP measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled probe (e.g., a farnesylated peptide) when it binds to a larger protein (PDEδ). Unbound probe tumbles rapidly, resulting in low polarization, while the bound probe tumbles slower, leading to high polarization.
-
General Protocol:
-
A constant concentration of PDEδ and a fluorescently labeled probe are incubated together.
-
Increasing concentrations of the unlabeled inhibitor are added to compete with the fluorescent probe for binding to PDEδ.
-
The fluorescence polarization is measured using a plate reader.
-
The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Cellular Assays
a) Real-Time Cell Analysis (RTCA)
-
Objective: To dynamically monitor cell proliferation, viability, and adhesion in response to inhibitor treatment.
-
Principle: The xCELLigence RTCA system measures changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of a specialized culture plate. The impedance is expressed as a "Cell Index," which is proportional to the number of adherent cells.
-
General Protocol:
-
Cells are seeded into E-plates, and a baseline Cell Index is established.
-
The cells are treated with a range of concentrations of the PDEδ inhibitor or a vehicle control (e.g., DMSO).
-
The Cell Index is monitored in real-time over a period of hours to days.
-
The data is used to generate dose-response curves and calculate metrics such as the time to 50% inhibition of cell proliferation (GR50) or the EC50 for growth inhibition.
-
b) Förster Resonance Energy Transfer (FRET) Assay for KRAS Nanoclustering
-
Objective: To assess the on-target effect of inhibitors by measuring the disruption of the KRAS-PDEδ interaction in live cells.
-
Principle: FRET is a distance-dependent energy transfer between two fluorophores (a donor and an acceptor). In this context, KRAS and PDEδ are tagged with a FRET pair (e.g., GFP and mCherry). When in close proximity (i.e., interacting), excitation of the donor fluorophore results in emission from the acceptor fluorophore.
-
General Protocol:
-
Cells are co-transfected with plasmids encoding for fluorescently tagged KRAS and PDEδ.
-
The cells are treated with the PDEδ inhibitor or a vehicle control.
-
FRET is measured using techniques such as fluorescence lifetime imaging microscopy (FLIM) or sensitized emission.
-
A decrease in the FRET signal upon inhibitor treatment indicates a disruption of the KRAS-PDEδ interaction.
-
Conclusion
This compound stands out for its exceptionally high binding affinity to PDEδ, reaching the picomolar range.[1] However, like many high-affinity binders, it exhibits a significant drop in potency at the cellular level, a phenomenon that may be attributed to factors such as cell permeability and the cellular concentration of the Arl2 protein, which can facilitate the release of inhibitors from PDEδ.[3]
In comparison, first and second-generation inhibitors like Deltarasin and Deltazinone, while having lower affinities, also struggle with cellular efficacy and, in the case of Deltarasin, off-target effects.[2][4] The Deltaflexin series represents a rational design approach to bridge the gap between in vitro affinity and cellular activity, demonstrating that high affinity alone is not the sole determinant of a successful inhibitor.[2][3] The novel spiro-cyclic inhibitor, compound 36l, presents a balanced profile of good binding affinity and potent cellular and in vivo activity, highlighting a promising new chemotype for PDEδ inhibition.[1][4]
For researchers, the choice of inhibitor will depend on the specific application. This compound is an excellent tool for in vitro biochemical and structural studies where high affinity is paramount. For cell-based assays and in vivo studies, inhibitors like the Deltaflexins or compound 36l, which demonstrate a better correlation between binding affinity and cellular efficacy, may be more suitable. This comparative guide underscores the multifaceted nature of PDEδ inhibitor development and provides a framework for the informed selection and future design of these promising anti-cancer agents.
References
- 1. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLIM-FRET Analysis of Ras Nanoclustering and Membrane-Anchorage | Springer Nature Experiments [experiments.springernature.com]
- 5. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Deltasonamide 2 Using Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Deltasonamide 2 with genetic knockdown and knockout of its target, PDEδ. The data and protocols presented herein are designed to assist researchers in validating the on-target activity of this potent PDEδ inhibitor.
Introduction
This compound is a high-affinity small molecule inhibitor of phosphodiesterase delta (PDEδ), a protein that acts as a chaperone for the farnesylated KRas protein. By binding to the prenyl-binding pocket of PDEδ, this compound disrupts the trafficking of KRas to the plasma membrane, thereby inhibiting downstream signaling pathways crucial for the proliferation and survival of cancer cells with oncogenic KRas mutations. Validating that the observed cellular effects of a small molecule inhibitor are indeed due to its interaction with the intended target is a critical step in drug development. This guide outlines the use of genetic controls, specifically shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of PDEδ, to rigorously validate the on-target effects of this compound.
Data Presentation: Pharmacological vs. Genetic Inhibition of PDEδ
The following tables summarize the quantitative data comparing the effects of this compound with genetic inhibition of PDEδ in colorectal cancer (CRC) cell lines. The data demonstrates that the pharmacological inhibition of PDEδ by this compound closely mimics the effects of genetic knockdown of PDEδ, particularly in CRC cell lines harboring KRas mutations.
Table 1: Effect of this compound on the Proliferation of Colorectal Cancer Cell Lines
| Cell Line | KRas Status | This compound EC₅₀ (µM) |
| SW480 | G12V (homozygous) | ~0.5 |
| HCT-116 | G13D (heterozygous) | ~1.0 |
| HKe-3 | G13D (heterozygous) | ~1.5 |
| DiFi | Wild-Type | 4.02 ± 1 |
| HT-29 | Wild-Type (BRAF V600E) | >12 |
| HKh-2 | Wild-Type (isogenic to HKe-3) | >12 |
Data extracted from a study on PDEδ inhibition in human colorectal cancer cell lines.[1] EC₅₀ values were determined from growth rate inhibition assays.
Table 2: Comparison of Proliferation and Viability Inhibition by this compound and PDEδ Knockdown
| Cell Line | KRas Status | Effect of this compound (at high concentration) | Effect of PDEδ shRNA Knockdown |
| Proliferation (Growth Rate) | |||
| SW480 | G12V (homozygous) | Strong Inhibition | Strong Inhibition |
| HCT-116 | G13D (heterozygous) | Strong Inhibition | Strong Inhibition |
| HKe-3 | G13D (heterozygous) | Strong Inhibition | Strong Inhibition |
| DiFi | Wild-Type | Moderate Inhibition | No significant effect |
| HT-29 | Wild-Type (BRAF V600E) | No significant effect | No significant effect |
| HKh-2 | Wild-Type (isogenic to HKe-3) | No significant effect | Minimal decrease |
| Viability (Colony Number) | |||
| SW480 | G12V (homozygous) | Significant Reduction | Significant Reduction |
| HCT-116 | G13D (heterozygous) | Significant Reduction | Significant Reduction |
| HKe-3 | G13D (heterozygous) | Significant Reduction | Less affected than HCT-116 |
| DiFi | Wild-Type | Minimal Reduction | No significant effect |
| HT-29 | Wild-Type (BRAF V600E) | No significant effect | No significant effect |
| HKh-2 | Wild-Type (isogenic to HKe-3) | No significant effect | Minimal decrease |
This table provides a qualitative and comparative summary based on data from clonogenic and real-time cell analysis (RTCA) assays.[2] The alignment of cell line sensitivity to this compound was reported to be reminiscent of that observed with PDEδ knockdown.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce these validation studies.
Cell Culture
Human colorectal cancer cell lines (SW480, HCT-116, HKe-3, DiFi, HT-29, HKh-2) are maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal calf serum, 1% penicillin/streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5-7% CO₂.
Lentiviral shRNA-mediated Knockdown of PDEδ
Objective: To generate stable cell lines with inducible knockdown of PDEδ.
Materials:
-
pLKO.1-puro vector containing shRNA targeting PDEδ (or non-targeting control).
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent (e.g., FuGENE HD).
-
Polybrene.
-
Puromycin.
-
Doxycycline.
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing pLKO.1 vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction:
-
Selection: Replace the virus-containing medium with fresh medium containing puromycin (2-10 µg/mL, concentration to be determined for each cell line) to select for transduced cells.[4]
-
Induction of Knockdown: Add doxycycline (e.g., 200 ng/mL) to the culture medium to induce the expression of the shRNA and subsequent knockdown of PDEδ.[1]
-
Validation of Knockdown: Assess PDEδ protein levels by Western blot analysis.
CRISPR/Cas9-mediated Knockout of PDEδ
Objective: To generate cell lines with a complete knockout of the PDEδ gene.
Materials:
-
CRISPR/Cas9 plasmid (e.g., pX459) containing a guide RNA (gRNA) targeting an early exon of the PDEδ gene.
-
Transfection reagent optimized for the target cell line.
-
Single-cell cloning supplies (96-well plates).
Protocol:
-
gRNA Design: Design and clone a gRNA targeting PDEδ into a Cas9 expression vector.
-
Transfection: Transfect the target CRC cells (e.g., HCT-116) with the PDEδ-targeting CRISPR/Cas9 plasmid.[7]
-
Selection/Enrichment: If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection.
-
Single-Cell Cloning:
-
After selection, dilute the cells to a concentration of a single cell per well in 96-well plates.[8]
-
Allow individual cells to grow into colonies.
-
-
Screening and Validation:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift mutations in the PDEδ gene.
-
Confirm the absence of PDEδ protein expression by Western blot analysis.
-
Cell Proliferation and Viability Assays
a) Real-Time Cell Analysis (RTCA)
Objective: To dynamically monitor cell proliferation in real-time.[9][10]
Protocol:
-
Seed cells in E-plates (specialized plates for the RTCA system).
-
Allow cells to adhere and stabilize.
-
Add this compound at various concentrations or induce PDEδ knockdown with doxycycline.
-
Monitor cell impedance, which correlates with cell number, over time using an RTCA instrument.[1][2]
-
Normalize the cell index to the time of treatment and plot the growth curves.
b) Clonogenic Assay
Objective: To assess the long-term survival and proliferative capacity of single cells.[11]
Protocol:
-
Seed a low number of cells (1,000-2,000) in 6-well plates.[1]
-
Treat with various concentrations of this compound or induce PDEδ knockdown.
-
Incubate for 10-14 days until visible colonies form.[1]
-
Fix the colonies with a solution of 6% glutaraldehyde and stain with 0.5% crystal violet.[1][11]
-
Count the number of colonies (viability) and measure their size (proliferation).
Western Blot Analysis for KRas Signaling
Objective: To measure the phosphorylation of ERK (p-ERK), a downstream effector of the KRas signaling pathway.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or induce PDEδ knockdown.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[12]
-
Quantification: Quantify the band intensities using densitometry software.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows described in this guide.
Caption: KRas signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: Logical relationship for on-target validation of this compound.
References
- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. origene.com [origene.com]
- 6. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 7. altogen.com [altogen.com]
- 8. Robust Generation of Knock-in Cell Lines Using CRISPR-Cas9 and rAAV-assisted Repair Template Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time cell analysis (RTCA) to measure killer cell activity against adherent tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time cell analysis system in cytotoxicity applications: Usefulness and comparison with tetrazolium salt assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Deltasonamide 2's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer activity of Deltasonamide 2, a potent and high-affinity inhibitor of phosphodiesterase-δ (PDEδ). By disrupting the cellular localization of oncogenic KRas, this compound presents a promising therapeutic strategy against various malignancies. This document summarizes its efficacy across different cancer cell lines, details the experimental protocols to assess its activity, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Efficacy of this compound
The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified, with a notable potency observed in colorectal cancer lines harboring KRas mutations. The half-maximal effective concentration (EC50) values, representing the concentration of the drug that inhibits 50% of cell growth, are presented below. A lower EC50 value indicates higher potency.
| Cell Line | Cancer Type | KRas Mutation Status | This compound EC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | G13D | 0.85 ± 0.11 | [1] |
| SW480 | Colorectal Adenocarcinoma | G12V | 1.12 ± 0.12 | [1] |
| LoVo | Colorectal Adenocarcinoma | G13D | 1.34 ± 0.15 | [1] |
| SW620 | Colorectal Adenocarcinoma | G12V | 1.87 ± 0.19 | [1] |
| HT29 | Colorectal Adenocarcinoma | Wild-Type | > 10 | [1] |
| DiFi | Colorectal Adenocarcinoma | Wild-Type | 4.02 ± 1.0 | [1] |
Note: While direct EC50 or IC50 values for this compound in pancreatic, lung, and breast cancer cell lines were not available in the reviewed literature, studies on the related PDEδ inhibitor, Deltarasin, have shown significant activity in KRas-mutant lung and pancreatic cancer cells, suggesting a similar spectrum of activity for this compound.[2][3][4]
Experimental Protocols
To facilitate the replication and validation of the findings presented, detailed protocols for key in vitro assays are provided below.
Cell Viability and Proliferation Assay (Real-Time Cell Analysis - RTCA)
This method allows for the continuous, label-free monitoring of cell proliferation.
Materials:
-
xCELLigence RTCA instrument (e.g., from Agilent)
-
E-Plates 16
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Add 100 µL of complete cell culture medium to each well of an E-Plate 16 to obtain a background reading.
-
Seed the cells at an optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium.
-
Place the E-plate in the RTCA instrument inside a 37°C, 5% CO2 incubator and monitor cell adherence and proliferation.
-
After a set period of initial growth (e.g., 24 hours), add various concentrations of this compound (and a DMSO vehicle control) to the wells.
-
Continue to monitor the cell index in real-time for a desired duration (e.g., 72-96 hours). The cell index is a dimensionless parameter that correlates with the number of adherent cells.
-
Analyze the data using the RTCA software to determine the growth curves and calculate EC50 values.[3][5][6][7][8]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cancer cell lines
-
This compound
-
DMSO
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in signaling cascades, such as ERK and AKT, to assess the downstream effects of this compound.
Materials:
-
SDS-PAGE and Western blotting equipment
-
PVDF membranes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., rabbit anti-p-ERK (Thr202/Tyr204), rabbit anti-ERK, rabbit anti-p-AKT (Ser473), rabbit anti-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[2][4][9][10][11]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on KRas signaling pathways.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for the in vitro evaluation of this compound.
References
- 1. A Cell-Delivered and –Activated SN38-Dextran Prodrug Increases Survival in a Murine Disseminated Pancreatic Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of antagonists to KRas4B/PDE6 molecular complex in pancreatic cancer | Life Science Alliance [life-science-alliance.org]
- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 8. Resolution of Novel Pancreatic Ductal Adenocarcinoma Subtypes by Global Phosphotyrosine Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Deltasonamide 2: Potency and Selectivity in Targeting the K-Ras Signaling Pathway
A comprehensive guide for researchers and drug development professionals on the performance of Deltasonamide 2, a potent PDE6D inhibitor, in comparison to other notable alternatives. This guide provides a detailed examination of its potency, selectivity, and underlying mechanism of action, supported by experimental data and methodologies.
This compound has emerged as a significant small molecule inhibitor targeting the prenyl-binding protein phosphodiesterase delta (PDE6D), a critical chaperone for the oncogenic protein K-Ras. By disrupting the interaction between PDE6D and K-Ras, this compound impedes the proper localization of K-Ras to the plasma membrane, thereby inhibiting its downstream signaling and offering a therapeutic strategy for K-Ras-driven cancers. This guide provides a comparative analysis of this compound's potency and selectivity against other well-known PDE6D inhibitors, namely Deltarasin and the more recent Deltaflexin class of compounds.
Data Presentation: Quantitative Comparison of PDE6D Inhibitors
The following tables summarize the key quantitative data on the potency and cellular efficacy of this compound in comparison to Deltarasin and Deltaflexin-1 and -2.
Table 1: In Vitro Potency of PDE6D Inhibitors
| Compound | Target | Method | Binding Affinity (KD) |
| This compound | PDE6D | Not Specified | 385 ± 52 pM[1] |
| Deltarasin | PDE6D | Not Specified | 38 ± 16 nM[1] |
| Deltaflexin-1 | PDE6D | SPR | 3.61 ± 0.02 µM[2][3] |
| Deltaflexin-2 | PDE6D | Not Specified | Not Reported |
| Deltasonamide 1 | PDE6D | F-Ator Probe | 0.11 ± 0.03 nM[4] |
| Deltazinone 1 | PDE6D | F-Ator Probe | 3.8 ± 0.4 nM[4] |
Table 2: Cellular Potency and Selectivity of PDE6D Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Selectivity Profile |
| This compound | Colorectal Cancer Cell Lines | Cell Viability | Shift to lower EC50 values compared to Deltarasin[1] | Selective for K-Ras mutant cells[1] |
| Deltarasin | HCT116 (K-Ras mutant) | Cell Viability | ~9 µM (EC50)[1] | Affects both K-Ras and H-Ras; potential off-target toxicity[2][3] |
| Deltarasin | DiFi (K-Ras wild-type) | Cell Viability | 8.92 ± 0.7 µM (EC50)[1] | Less effective in K-Ras wild-type cells |
| Deltaflexin-1 | HCT116 (K-Ras mutant) | Cell Viability | 11 µM[3] | Selectively disrupts K-Ras, but not H-Ras membrane organization[2][3] |
| Deltaflexin-1 | HT-29 (Ras wild-type) | Cell Viability | 40 µM[3] | Shows selectivity for K-Ras mutant cells |
| Deltaflexin-2 | Not Specified | Not Specified | Not Reported | Selectively disrupts K-Ras, but not H-Ras membrane organization[2][3] |
Key Observations:
-
This compound exhibits exceptional in vitro potency with a picomolar binding affinity for PDE6D, significantly higher than Deltarasin and the Deltaflexins.[1]
-
Despite its high in vitro affinity, the cellular potency of this compound is in the micromolar range, indicating a significant discrepancy between in vitro and in cellulo activity.[2][3] This difference is substantially larger than that observed for Deltaflexin-1.[2][3]
-
Deltaflexin compounds, while having lower in vitro potency, demonstrate a better correlation between their in vitro affinity and their activity in cellular assays.[2][3]
-
This compound and the Deltaflexins show selectivity for cancer cells with mutant K-Ras, a desirable characteristic for targeted cancer therapy.[1][2][3] In contrast, Deltarasin exhibits pan-Ras inhibition and potential off-target effects.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
2D Cell Viability Assay
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HT29) are seeded into 96-well plates at a density of 500 cells per well and allowed to adhere for 24 hours.[2]
-
Compound Treatment: The test compounds (e.g., this compound, Deltaflexin-1) are added to the wells at various concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.[2]
-
Incubation: The plates are incubated for a period of 72 hours.[2]
-
Viability Assessment: Cell viability is assessed using a reagent such as alamarBlue. The fluorescence intensity is measured using a plate reader at an excitation wavelength of 530 ± 10 nm and an emission wavelength of 590 ± 10 nm.[2]
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Förster Resonance Energy Transfer (FRET) Assays for Ras Nanoclustering and PDE6D Interaction
FRET-based assays are employed to monitor the disruption of protein-protein interactions and the membrane organization of Ras proteins in living cells.
Methodology for K-Ras/PDE6D Interaction (FLIM-FRET):
-
Transfection: HEK cells are co-transfected with plasmids encoding mGFP-tagged K-RasG12V and mCherry-tagged PDE6D.[2]
-
Compound Treatment: Transfected cells are treated with the test compounds (e.g., 5 µM Deltaflexin-1) or a vehicle control for 24 hours.[2]
-
Imaging: Fluorescence Lifetime Imaging Microscopy (FLIM) is used to measure the FRET efficiency between the mGFP donor and mCherry acceptor. A decrease in FRET indicates disruption of the K-Ras/PDE6D interaction.
Methodology for Ras Membrane Organization (Nanoclustering-FRET):
-
Transfection: HEK cells are co-transfected with plasmids encoding mGFP- and mCherry-tagged versions of either K-RasG12V or H-RasG12V.[2]
-
Compound Treatment: Cells are treated with the test compounds.
-
Imaging and Analysis: FRET is measured to assess the nanoclustering of Ras proteins on the cell membrane. A reduction in FRET suggests a disruption of this organization, which is crucial for Ras signaling. This assay can distinguish between the selective effects on K-Ras versus H-Ras.[2][3]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a representative experimental workflow.
Caption: Figure 1: PDE6D-Mediated K-Ras Trafficking and Inhibition.
References
Evaluating the Therapeutic Window of Deltasonamide 2 in Comparison to Other PDE6D Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The development of inhibitors targeting the PDE6D/KRas interaction has opened a promising avenue for therapeutic intervention in KRas-driven cancers. Among these, Deltasonamide 2 has emerged as a potent in vitro inhibitor of PDE6D. This guide provides an objective comparison of the therapeutic window of this compound with other notable PDE6D inhibitors, including Deltarasin and the newer Deltaflexin series of compounds. The evaluation is based on available experimental data on their efficacy in cancer cells versus their effects on normal cells, a critical consideration for the therapeutic potential of any new drug candidate.
Executive Summary
This compound exhibits high-affinity binding to PDE6D in biochemical assays. However, this potent in vitro activity does not translate to equivalent cellular efficacy, indicating a significant challenge in achieving a favorable therapeutic window. Compared to the first-generation inhibitor Deltarasin, and the more recent Deltaflexin compounds, this compound shows a larger discrepancy between its in vitro potency and its activity in cell-based assays. While direct cytotoxicity data on normal cells for this compound is limited in the public domain, comparisons with related compounds for which such data is available suggest that achieving a wide therapeutic window for this class of inhibitors is a complex challenge that requires a careful balance of on-target potency and cellular permeability.
Comparative Analysis of PDE6D Inhibitors
The following tables summarize the available quantitative data for this compound and other key PDE6D inhibitors.
| Table 1: In Vitro and In Cellulo Potency of PDE6D Inhibitors | |||
| Inhibitor | Target | In Vitro Affinity (Kd) | In Cellulo IC50 (FRET Assay) |
| This compound | PDE6D | ~385 pM[1] | Not explicitly reported, but a significant discrepancy with in vitro affinity is noted.[2] |
| Deltarasin | PDE6D | 38 nM[1][3] | 0.7 ± 0.4 μM[2] |
| Deltaflexin-1 | PDE6D | 3.61 ± 0.02 μM[2] | 1.65 ± 0.95 μM[2] |
| Deltaflexin-2 | PDE6D | 2.92 ± 0.02 μM | Not explicitly reported, but shows dose-dependent reduction in K-RasG12V nanoclustering.[2] |
| Table 2: Cytotoxicity (IC50) of PDE6D Inhibitors in Cancer and Normal Cell Lines | |||
| Inhibitor | Cell Line (Cancer/Normal) | KRas Status | IC50 (μM) |
| This compound | DiFi (colorectal cancer) | Wild-Type | 4.02 ± 1[1] |
| Deltarasin | A549 (lung cancer) | G12S | 5.29 ± 0.07 |
| H358 (lung cancer) | G12C | 4.21 ± 0.72 | |
| HCT116 (colorectal cancer) | G13D | Not explicitly reported | |
| HT-29 (colorectal cancer) | Wild-Type | >10 (viability not significantly affected)[1] | |
| CCD19-Lu (normal lung fibroblast) | Wild-Type | 6.74 ± 0.57 | |
| Deltaflexin-1 | HCT116 (colorectal cancer) | G13D | 11 (CI 95% 8.1–16)[2] |
| HT-29 (colorectal cancer) | Wild-Type | 40 (CI 95% 25–72)[2] | |
| MDA-MB-231 (breast cancer) | G13D | 7.2 (CI 95% 5.1–9.7)[2] | |
| Hs 578T (breast cancer) | H-Ras G12D | 21 (CI 95% 13–35)[2] |
Mechanism of Action: The PDE6D-KRas Signaling Axis
PDE6D acts as a chaperone protein for farnesylated cargo, including the oncoprotein KRas. It binds to the farnesyl group of KRas in the cytoplasm and facilitates its transport to the cell membrane. At the membrane, KRas is released from PDE6D, a process facilitated by the Arl2 GTPase. Once at the plasma membrane, KRas can engage with its downstream effectors, such as RAF, leading to the activation of signaling pathways like the MAPK/ERK cascade, which promotes cell proliferation and survival. PDE6D inhibitors competitively bind to the farnesyl-binding pocket of PDE6D, thereby preventing the shuttling of KRas to the membrane and inhibiting its oncogenic signaling.
Figure 1. PDE6D-KRas signaling pathway and the mechanism of action of this compound.
Experimental Methodologies
2D Cell Viability Assay
This assay is crucial for determining the cytotoxic effects of the inhibitors on both cancer and normal cells, providing the IC50 values that are fundamental to estimating the therapeutic window.
Figure 2. Experimental workflow for the 2D cell viability assay.
Protocol Details:
-
Cell Plating: Cells (e.g., HCT-116, HT-29, Hs 578T) are seeded into 96-well plates at a density of approximately 500 cells per well and allowed to attach for 24 hours.[2]
-
Compound Addition: The PDE6D inhibitors are added to the wells at a range of concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.[2]
-
Incubation: The plates are incubated for 72 hours.[2]
-
Viability Assessment: Cell viability is assessed using a reagent such as alamarBlue. The fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission).[2]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET assays are employed to measure the direct interaction between PDE6D and KRas in living cells, providing a measure of the on-target efficacy of the inhibitors.
Figure 3. Workflow for the FRET-based PDE6D-KRas interaction assay.
Protocol Details:
-
Cell Transfection: HEK cells are co-transfected with plasmids encoding fluorescently tagged KRas (e.g., mGFP-K-RasG12V) and PDE6D (e.g., mCherry-PDE6D).[2]
-
Inhibitor Treatment: Transfected cells are treated with the PDE6D inhibitors or a vehicle control for a specified period (e.g., 24 hours).[2]
-
FRET Measurement: FRET is measured using techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) or by quantifying nanoclustering-FRET. A decrease in FRET indicates disruption of the PDE6D-KRas interaction.[2]
-
In Cellulo IC50 Determination: The in cellulo IC50 is determined from the dose-response curve of FRET inhibition.
Discussion and Future Directions
The available data indicates that while this compound is a highly potent inhibitor of PDE6D in vitro, its cellular activity is significantly lower, suggesting poor cell permeability or rapid efflux. This discrepancy is a major hurdle in achieving a therapeutically relevant concentration within cancer cells without causing toxicity to normal tissues.
In contrast, the Deltaflexin series of inhibitors were designed to improve cell penetration, and the data for Deltaflexin-1 shows a much closer correlation between its in vitro affinity and its in cellulo IC50 from FRET assays.[2] This suggests that the chemical modifications in the Deltaflexin series have successfully addressed some of the limitations observed with this compound.
The therapeutic window of a drug is a critical determinant of its clinical success. It is defined by the ratio of the dose that produces toxicity to the dose that produces a clinically desired effect. For anticancer drugs, a wider therapeutic window is highly desirable as it allows for effective tumor cell killing with minimal side effects on healthy tissues. The IC50 value of Deltarasin in the normal lung fibroblast cell line CCD19-Lu (6.74 ± 0.57 μM) is comparable to its IC50 in KRas-mutant lung cancer cell lines (4.21-5.29 μM). This narrow therapeutic window for Deltarasin highlights the challenge for this class of inhibitors.
To rigorously evaluate the therapeutic window of this compound, further studies are imperative. Specifically, determining the IC50 values of this compound and the Deltaflexin inhibitors in a panel of normal, non-cancerous human cell lines is a critical next step. This data will allow for a direct and quantitative comparison of their therapeutic indices and will be instrumental in guiding the future development of PDE6D inhibitors with improved safety profiles.
References
- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Synergistic Potential of Deltasonamide 2 in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While Deltasonamide 2, a potent and specific inhibitor of phosphodiesterase 6δ (PDEδ), has shown promise as a monotherapy in preclinical models of KRAS-mutant cancers, its potential in combination with established anti-cancer drugs remains a critical area of investigation. To date, specific studies detailing the synergistic effects of this compound with conventional chemotherapeutics or other targeted agents are not yet available in the published literature.
This guide, therefore, serves as a forward-looking comparative framework. It outlines the scientific rationale for anticipating synergistic interactions, provides a hypothetical experimental design for evaluating such combinations, and presents example data to illustrate how the performance of this compound in combination could be assessed. The focus is on providing a practical blueprint for researchers seeking to explore the next frontier of this compound's therapeutic application.
Rationale for Synergy: Targeting the KRAS Pathway
This compound exerts its anti-cancer effects by inhibiting PDEδ, a chaperone protein that facilitates the trafficking and localization of farnesylated K-Ras to the plasma membrane. By disrupting this interaction, this compound effectively attenuates the signaling cascade downstream of oncogenic KRAS, a key driver in many aggressive cancers. This mechanism provides a strong basis for expecting synergy with drugs that target other nodes within the same or parallel pathways.
For instance, combining this compound with a MEK inhibitor could provide a powerful "vertical" blockade of the RAS/RAF/MEK/ERK pathway. This compound would reduce the amount of active K-Ras at the membrane, while the MEK inhibitor would block the signal further downstream. This dual inhibition could overcome potential feedback mechanisms and lead to a more profound and durable anti-tumor response than either agent alone.
Hypothetical Combination Study: this compound with a MEK Inhibitor
To illustrate how the synergistic potential of this compound could be evaluated, we present a hypothetical study combining it with a generic MEK inhibitor in a KRAS-mutant colorectal cancer cell line (e.g., HCT116).
Experimental Protocols
Cell Culture and Reagents:
-
HCT116 cells (KRAS G13D mutant) would be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound and the MEK inhibitor would be dissolved in DMSO to create stock solutions and diluted to the desired concentrations in culture medium for experiments.
Cell Viability Assay (MTT):
-
HCT116 cells would be seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells would be treated with a range of concentrations of this compound, the MEK inhibitor, or a combination of both at a constant ratio.
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well and incubated for 4 hours.
-
The medium would be removed, and 150 µL of DMSO would be added to dissolve the formazan crystals.
-
Absorbance would be measured at 570 nm using a microplate reader.
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) for each drug alone would be calculated using non-linear regression analysis.
-
The synergistic effect of the combination would be determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
The Dose Reduction Index (DRI) would be calculated to quantify the extent to which the dose of each drug in a synergistic combination can be reduced to achieve the same effect as the drug used alone.
Data Presentation
The following tables present hypothetical data from the described experiments to demonstrate how the results of a combination study could be summarized.
Table 1: IC50 Values of this compound and MEK Inhibitor as Monotherapies
| Drug | IC50 (µM) in HCT116 cells |
| This compound | 2.5 |
| MEK Inhibitor | 0.5 |
Table 2: Combination Index (CI) and Dose Reduction Index (DRI) for the Combination of this compound and MEK Inhibitor
| Fraction Affected (Fa) | This compound (µM) | MEK Inhibitor (µM) | CI Value | DRI (this compound) | DRI (MEK Inhibitor) |
| 0.50 | 0.6 | 0.12 | 0.48 | 4.2 | 4.2 |
| 0.75 | 1.2 | 0.24 | 0.45 | 4.5 | 4.5 |
| 0.90 | 2.0 | 0.40 | 0.42 | 4.8 | 4.8 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for a synergy study.
Independent Validation of Deltasonamide 2: A Comparative Analysis of PDEδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on Deltasonamide 2, a potent inhibitor of phosphodiesterase delta (PDEδ), with alternative compounds. The data presented here is collated from multiple independent research publications to offer a comprehensive overview of its performance and mechanism of action, supported by experimental data.
Executive Summary
This compound has emerged as a high-affinity inhibitor of PDEδ, a protein crucial for the cellular trafficking and signaling of KRAS, a key oncogene. By disrupting the KRAS-PDEδ interaction, this compound and similar inhibitors aim to mislocalize KRAS from the plasma membrane, thereby attenuating its downstream oncogenic signaling. This guide presents a comparative analysis of this compound with other notable PDEδ inhibitors, including Deltarasin and the Deltaflexin series of compounds. The quantitative data on their biological activity is summarized, and the underlying experimental methodologies are detailed. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the current research landscape.
Comparative Efficacy of PDEδ Inhibitors
The following tables summarize the quantitative data from published studies, comparing the efficacy of this compound with other PDEδ inhibitors in various cancer cell lines.
Table 1: EC50 Values of PDEδ Inhibitors in Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation | This compound EC50 (μM) | Deltarasin EC50 (μM) |
| SW480 | G12V | 1.24 ± 0.06 | 2.86 ± 0.31 |
| HCT-116 | G13D | Not explicitly stated | Not explicitly stated |
| Hke3 | G13D (isogenic) | Not explicitly stated | Not explicitly stated |
| Hkh2 | WT (isogenic) | Not explicitly stated | Not explicitly stated |
| DiFi | WT | 4.02 ± 1 | 8.92 ± 0.7 |
| HT29 | WT | Not affected | Not affected |
Table 2: Comparative Activity of this compound and Other PDEδ Inhibitors
| Compound | Target | In Vitro Affinity (Kd) | In Cellulo Potency (IC50) | Cancer Cell Type | Key Findings |
| This compound | PDEδ | Sub-nanomolar | Micromolar range | Colorectal Cancer | High in vitro affinity, but a significant drop in cellular potency.[1] |
| Deltarasin | PDEδ | 38 nM[2] | 4.21 - 5.29 μM[3] | Lung Cancer | First-generation PDEδ inhibitor; also exhibits cytotoxicity to WT-KRAS cells.[3] |
| Deltaflexin-1 | PDEδ | 3.61 μM | 1.65 μM (FRET assay)[1] | Colorectal Cancer | Improved relationship between in vitro and in cellulo activity compared to this compound.[1] |
| Deltaflexin-2 | PDEδ | Not explicitly stated | ~60-180 times better in vitro/in cellulo potency relation than Deltasonamide-2.[1] | Lung Cancer | Demonstrates selectivity for K-Ras over H-Ras.[1] |
| Deltaflexin3 | PDEδ | Not explicitly stated | 6 ± 1 μM (MIA PaCa-2)[4] | Pancreatic Cancer | High solubility and low off-target activity.[4] |
Mechanism of Action: Disrupting the KRAS-PDEδ Axis
This compound and other inhibitors in its class function by competitively binding to the farnesyl-binding pocket of PDEδ. This prevents PDEδ from acting as a chaperone for farnesylated KRAS, leading to its mislocalization from the plasma membrane to endomembranes. This sequestration of KRAS effectively abrogates its ability to engage with downstream effectors, thereby inhibiting key oncogenic signaling pathways.
KRAS Signaling Pathway Inhibition
The primary consequence of PDEδ inhibition is the downregulation of the RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades, which are critical for cancer cell proliferation, survival, and growth.
Caption: KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the validation of this compound and its alternatives.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of PDEδ inhibitors on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., SW480, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PDEδ inhibitor (e.g., this compound, Deltarasin) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a metabolic assay such as AlamarBlue or MTT.
-
For AlamarBlue, add the reagent to each well and incubate for 2-4 hours. Measure fluorescence at an excitation/emission of ~560/590 nm.
-
For MTT, add MTT solution to each well, incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO or a detergent-based solution) and measure absorbance at ~570 nm.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the percentage of viability against the logarithm of the inhibitor concentration. Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Quantitative Western Blot for Phospho-ERK
Objective: To quantify the effect of PDEδ inhibitors on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free media for 12-16 hours.
-
Inhibitor Incubation: Pre-treat the cells with the PDEδ inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of phospho-ERK to total ERK for each sample.
Caption: Experimental workflow for quantitative Western blot analysis.
Conclusion
The independent research findings on this compound confirm its high-affinity binding to PDEδ and its ability to inhibit KRAS-dependent signaling pathways. However, a notable discrepancy between its in vitro potency and in cellulo efficacy has been consistently observed. Newer generation inhibitors, such as the Deltaflexins, have been developed to address this limitation, showing an improved correlation between their biochemical and cellular activities. This comparative guide highlights the evolution of PDEδ inhibitors and underscores the ongoing efforts to develop more effective therapeutics targeting the KRAS oncogene. The provided data and protocols serve as a valuable resource for researchers in the field of cancer biology and drug discovery.
References
- 1. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbilu.uni.lu [orbilu.uni.lu]
Safety Operating Guide
Personal protective equipment for handling Deltasonamide 2
Essential Safety and Handling Guide for Deltasonamide 2
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent phosphodiesterase δ (PDEδ) inhibitor. Given the compound's high affinity and the limited availability of comprehensive toxicological data, all handling procedures must be conducted with a high degree of caution, treating it as a potent compound of unknown toxicity. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Precautionary Approach
This compound hydrochloride is a high-affinity, competitive PDEδ inhibitor with a dissociation constant (Kd) in the picomolar range (~385 pM), indicating significant biological activity at very low concentrations.[1][2] While the available Safety Data Sheet (SDS) does not specify severe immediate hazards, it advises using full personal protective equipment and warns that irritant fumes may be emitted during combustion.[3] Due to the lack of extensive toxicological data, it is imperative to handle this compound as a potentially hazardous substance, minimizing all routes of exposure, including inhalation, skin contact, and ingestion.[4][5]
Quantitative Data and Chemical Identifiers
The following table summarizes the key quantitative information for this compound hydrochloride.
| Property | Value | Reference |
| Chemical Name | This compound hydrochloride | [1] |
| CAS Number | 2448341-55-5 | [1] |
| Molecular Weight | 683.71 g/mol | [1] |
| Biological Activity (Kd) | ~385 pM (for PDEδ) | [1][2] |
| Solubility | 100 mg/mL in DMSO | [1] |
| Occupational Exposure Limit (OEL) | Not Established |
Operational Plan: Personal Protective Equipment (PPE)
The primary strategy for safe handling is consistent and correct use of PPE as a barrier against exposure.[5][6] For all procedures involving this compound, the following PPE is mandatory:
-
Gloves: Wear two pairs of nitrile gloves that have been tested for resistance to chemotherapy drugs (compliant with ASTM D6978-05 standard).[7] Ensure the outer gloves are changed immediately upon known or suspected contamination.
-
Eye and Face Protection: Use chemical splash goggles and a full-face shield to protect against splashes.[4][8]
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.[4][5] Cuffs should be tucked under the inner glove.
-
Respiratory Protection: All manipulations of solid this compound or its concentrated solutions must be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to prevent inhalation of airborne particles.[5][8]
Experimental Protocols: Step-by-Step Handling and Disposal
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area at the recommended temperature (2-8°C).[1]
-
Keep it locked up or in an area accessible only to authorized personnel.[9]
Weighing and Solution Preparation (Performed in a Fume Hood/BSC)
-
Preparation: Before starting, decontaminate the work surface. Place a disposable, absorbent bench liner on the work area.
-
Weighing: To minimize aerosol generation, do not weigh the powder directly on a balance pan. Tare a vial, carefully add the solid this compound, and seal it before removing it from the balance. Alternatively, weigh the powder on a piece of creased weighing paper and carefully transfer it into the vial.
-
Dissolving: Add the solvent slowly to the vial containing the solid compound. Cap the vial and vortex or sonicate until the solid is fully dissolved. This method prevents the generation of dust.
Accidental Release and Spill Management
In case of a spill, evacuate non-essential personnel and secure the area.[3][4]
-
Don PPE: Put on all required PPE, including respiratory protection if necessary.
-
Containment: For liquid spills, cover with an absorbent material (e.g., diatomite or universal binder).[3] For solid spills, gently cover with wetted absorbent pads to avoid raising dust.[9]
-
Cleanup: Carefully collect all contaminated materials using scoops or forceps and place them into a sealed, labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water.[4] All cleaning materials must be disposed of as hazardous waste.[4]
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound are considered hazardous chemical waste. This includes:
-
Empty original containers.
-
Contaminated PPE (gloves, gowns, etc.).
-
Disposable labware (pipette tips, tubes, vials).
-
Spill cleanup materials and contaminated solutions.
-
-
Waste Collection: Collect all waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[9] Do not mix with other waste streams.
-
Final Disposal: Dispose of the waste container through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.
Workflow Visualization
The following diagrams illustrate the necessary workflows for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Emergency Spill Response for this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound | 2088485-34-9 | Ras | MOLNOVA [molnova.cn]
- 3. immunomart.org [immunomart.org]
- 4. ipservices.care [ipservices.care]
- 5. gerpac.eu [gerpac.eu]
- 6. agnopharma.com [agnopharma.com]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
